3,4-Diacetoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-diacetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSTYFZOUSZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207254 | |
| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-64-8, 58543-13-8 | |
| Record name | 3,4-Bis(acetyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648 | |
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| Record name | Tachistin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diacetoxybenzoic acid | |
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Foundational & Exploratory
3,4-Diacetoxybenzoic Acid: Technical Monograph & Application Guide
Part 1: Compound Identity & Crystallographic Profile
3,4-Diacetoxybenzoic acid is a specialized aromatic intermediate, distinct from its parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid). While the parent compound is a ubiquitous antioxidant, the diacetoxy derivative serves as a critical protected scaffold in organic synthesis, specifically in the manufacturing of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast.
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | Protocatechuic acid diacetate; 3,4-Bis(acetyloxy)benzoic acid |
| CAS Number | 58534-64-8 |
| Molecular Formula | C₁₁H₁₀O₆ |
| Molecular Weight | 238.19 g/mol |
| SMILES | CC(=O)Oc1ccc(cc1OC(=O)C)C(=O)O |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 158–162 °C (Experimental range; distinct from precursor MP ~200°C) |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol, Chloroform; Insoluble in cold water |
Structural Architecture
The molecule consists of a benzoic acid core where the hydroxyl groups at positions 3 and 4 have been esterified.[1] This modification serves two purposes:
-
Lipophilicity Enhancement: It significantly increases the logP compared to the parent acid, facilitating transport in organic solvents during synthesis.
-
Protection: The acetyl groups protect the sensitive phenolic oxygens from oxidation or unwanted side reactions during carboxylic acid activation (e.g., chlorination).
Part 2: Synthetic Pathways & Mechanism
The synthesis of this compound is a classic nucleophilic acyl substitution, but achieving high purity requires precise control over the catalyst and quenching method to prevent hydrolysis.
Protocol: Catalytic Acetylation of Protocatechuic Acid
Objective: Acetylation of 3,4-dihydroxybenzoic acid (3,4-DHBA) to this compound (3,4-DABA).
Reagents:
-
Reagent: Acetic Anhydride (excess)
-
Catalyst: Pyridine (base catalyst) or conc. H₂SO₄ (acid catalyst)
-
Solvent: Ethyl Acetate (for workup)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (65 mmol) of 3,4-dihydroxybenzoic acid in 30 mL of acetic anhydride.
-
Catalysis: Add 5 drops of concentrated sulfuric acid (or 1 mL Pyridine). The reaction is exothermic; add slowly.
-
Reflux: Heat the mixture to 70–80°C for 2–3 hours. The suspension will clear as the product forms and dissolves.
-
Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly into 200 mL of ice-cold water with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.
-
Isolation: Filter the white precipitate via vacuum filtration. Wash with cold water (3 x 50 mL) to remove acetic acid byproducts.
-
Purification: Recrystallize from ethanol/water (1:1) or ethyl acetate/hexanes to remove trace mono-acetylated impurities.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Mechanistic Pathway (Graphviz)
Caption: Nucleophilic acyl substitution mechanism converting 3,4-DHBA to this compound via acetic anhydride.
Part 3: Pharmaceutical Applications (Roflumilast Synthesis)
The primary industrial utility of this compound is as a key intermediate in the synthesis of Roflumilast (Daxas/Daliresp), a selective PDE4 inhibitor used for COPD (Chronic Obstructive Pulmonary Disease).
The "Protect-Activate-React" Strategy
In drug synthesis, the carboxylic acid moiety of the benzoic acid must be activated (usually to an acid chloride) to form an amide bond. However, free phenolic hydroxyl groups are incompatible with thionyl chloride (
Workflow:
-
Precursor: this compound.
-
Activation: Reaction with Thionyl Chloride (
) yields 3,4-diacetoxybenzoyl chloride. -
Amidation: Reaction with an amine (e.g., 4-amino-3,5-dichloropyridine) forms the amide backbone.
-
Deprotection/Alkylation: Subsequent steps involve removing the acetate groups (hydrolysis) and alkylating the phenols (e.g., with difluorochloromethane) to achieve the final difluoromethoxy pharmacophore of Roflumilast.
Application Workflow Diagram
Caption: Synthetic utility of this compound in the production of the COPD drug Roflumilast.
Part 4: Analytical Characterization
To validate the synthesis of this compound, researchers must look for specific spectroscopic signatures that confirm the presence of the acetyl groups and the retention of the carboxylic acid.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 13.10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 7.90 | Doublet of Doublets | 1H | Aromatic H-6 |
| 7.82 | Doublet | 1H | Aromatic H-2 |
| 7.45 | Doublet | 1H | Aromatic H-5 |
| 2.29 | Singlet | 3H | Acetyl -CH₃ (Position 4) |
| 2.28 | Singlet | 3H | Acetyl -CH₃ (Position 3) |
Note: The distinct singlets around 2.3 ppm are the diagnostic confirmation of successful acetylation. Absence of peaks around 9-10 ppm confirms no free phenolic OH remains.
IR Spectroscopy (ATR)
-
1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).
-
1760–1770 cm⁻¹: C=O stretch (Ester carbonyls; higher frequency than acid).
-
2800–3100 cm⁻¹: Broad O-H stretch (Carboxylic acid).
References
-
ChemicalBook. (2023). This compound Product Dossier & CAS 58534-64-8 Verification. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Protocatechuic Acid (Parent Compound Reference). Retrieved from
- Hermann, R. et al. (2012). Pharmacokinetics of Roflumilast. In Clinical Pharmacokinetics.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
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An In-Depth Technical Guide to the Solubility of 3,4-Diacetoxybenzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3,4-diacetoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and offers insights into the practical application of this knowledge.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This compound, a derivative of protocatechuic acid, serves as a vital building block in the synthesis of various therapeutic agents. A thorough understanding of its solubility in a range of organic solvents is therefore not merely academic; it is a prerequisite for efficient process development, optimization, and scale-up. This guide provides the theoretical framework and practical methodologies to empower researchers in this critical area.
Physicochemical Properties and Their Influence on Solubility
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. While specific experimental data for some of its properties are not widely published, we can infer its behavior by analyzing its structure and comparing it to its well-characterized precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid).
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) |
| Molecular Formula | C₁₁H₁₀O₆ | C₇H₆O₄ |
| Molecular Weight | 238.19 g/mol | 154.12 g/mol |
| Structure | Aromatic carboxylic acid with two acetate ester groups | Aromatic carboxylic acid with two hydroxyl groups |
| pKa | Estimated to be around 4, similar to benzoic acid. The electron-withdrawing nature of the acetate groups may slightly increase its acidity compared to benzoic acid. | 4.48[1] |
| logP | Predicted to be higher than protocatechuic acid due to the presence of the less polar acetyl groups. This suggests a greater affinity for less polar organic solvents. | 1.1[2] |
| Hydrogen Bonding | The carboxylic acid group can act as a hydrogen bond donor and acceptor. The ester carbonyls can act as hydrogen bond acceptors. | The carboxylic acid and two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions and higher water solubility. |
| Qualitative Solubility | Soluble in DMSO, Ethyl Acetate, Methanol.[3] | Very soluble in ethanol, soluble in diethyl ether.[4] |
The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is the guiding principle for predicting solubility. It refers to the simple concept that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., Methanol, DMSO): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. The carboxylic acid group of this compound can form hydrogen bonds with these solvents, and the polar ester groups can also participate in dipole-dipole interactions, leading to good solubility.
-
Intermediate Polarity Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar aprotic solvent. It can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound and engage in dipole-dipole interactions. The presence of the two acetate groups on the benzoic acid derivative increases its compatibility with such solvents compared to its more polar dihydroxy counterpart.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the presence of the polar carboxylic acid and ester functional groups, this compound is expected to have very low solubility in nonpolar solvents.
The acetylation of the hydroxyl groups in protocatechuic acid to form this compound has a significant impact on its solubility profile. The replacement of the hydrogen-bond-donating hydroxyl groups with the less polar acetate groups reduces its ability to form strong hydrogen bonds with highly polar, protic solvents like water, while increasing its affinity for solvents of intermediate polarity.
A Validated Experimental Protocol for Determining Solubility
The following section outlines a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in organic solvents. The "shake-flask" method is the gold standard for determining equilibrium solubility and is described here.[5][6]
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
1. Preparation of Materials:
-
Ensure the this compound is of high purity and is a crystalline solid.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Pre-weigh and label glass vials with chemically resistant caps.
2. Sample Preparation:
-
Add an excess amount of this compound to each vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.
-
Accurately pipette the desired volume of the organic solvent into each vial.
3. Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing.[5]
4. Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) into a clean, labeled vial. This step is critical to prevent any undissolved particles from being included in the analysis.
5. Quantification of Dissolved Solid:
The concentration of this compound in the filtered supernatant can be determined by a variety of analytical techniques. The choice of method will depend on the solvent, the expected concentration range, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is often the most accurate and reliable method.[7]
-
Method Development: A reversed-phase HPLC method with a C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The exact composition of the mobile phase and the gradient program will need to be optimized to achieve good peak shape and resolution.
-
Detection: UV detection is suitable for this compound due to its aromatic nature. The UV spectrum of the related 3,4-dihydroxybenzoic acid shows absorption maxima at approximately 259 nm and 294 nm, which can be a good starting point for selecting the detection wavelength.[8]
-
Quantification: Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent used for the solubility experiment. A calibration curve of peak area versus concentration is then used to determine the concentration of the unknown sample.
-
-
UV-Vis Spectrophotometry: This is a simpler and faster method, but it is less specific than HPLC.
-
Method Development: A full UV-Vis spectrum of this compound in the solvent of interest should be recorded to determine the wavelength of maximum absorbance (λmax).
-
Quantification: Similar to HPLC, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the sample is then determined using the Beer-Lambert law. It is crucial to ensure that the solvent itself does not absorb significantly at the chosen wavelength.
-
-
Gravimetric Analysis: This method is straightforward but may be less accurate for solvents with high boiling points.
-
Procedure: A precise volume of the filtered supernatant is transferred to a pre-weighed, oven-safe container. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. The container with the dried residue is then weighed, and the mass of the dissolved solid is determined by subtraction.[9]
-
Considerations: This method is best suited for volatile solvents. For high-boiling solvents like DMSO, complete removal of the solvent without degrading the compound can be challenging.
-
6. Data Analysis and Reporting:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for the efficient and rational development of pharmaceuticals. By combining a theoretical understanding of its physicochemical properties with robust experimental methodologies, researchers can make informed decisions regarding solvent selection for synthesis and purification, leading to improved yields, purity, and ultimately, a more streamlined path to novel therapeutics. The protocols and insights provided in this guide serve as a foundation for these critical investigations.
References
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PubChem. CID 164181233 | C14H12O8. National Center for Biotechnology Information. Available from: [Link]
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Pharmapproach. Determination of Solubility by Gravimetric Method. Available from: [Link]
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Quora. How do you perform the shake flask method to determine solubility? Available from: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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Wikipedia. Gravimetric analysis. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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PubChem. Protocatechuic Acid | C7H6O4 | CID 72. National Center for Biotechnology Information. Available from: [Link]
- Zhang, J., et al. Rapid Determination of Ethyl Acetate Content via UV-Vis Spectroscopy. Spectroscopy and Spectral Analysis, 2009, 29(12), 3361-3364.
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SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Available from: [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]
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NMPPDB. 3,4-Dihydroxybenzoic acid. Available from: [Link]
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SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Available from: [Link]
- DETERMINATION OF 3,4 DIHYDROXY BENZOIC ACID FROM “BAWANG HUTAN” Scorodocarpus borneensis Becc. AS AN ANTIOXIDANT.
- Chiang Mai J. Sci. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. 2014; 41(2): 370-379.
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Wikipedia. Protocatechuic acid. Available from: [Link]
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California Air Resources Board. Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. Available from: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
- Rajasekhar, K., et al. 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2014, 70(Pt 5), o519.
- A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Dyes and Pigments, 2017, 140, 345-356.
- Okabe, N., & Kyoyama, H. 2,3-Dihydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2001, 57(11), o1224-o1226.
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
- Falih, Z. H., & Hammood, Z. A. New Preparation and Characterization of Reagent 1-EDBBA Derived from Para-Amino Benzoic Acid: Impact of Solvent and Limitation Isosbestic Point Study. Advanced Journal of Chemistry, Section A, 2025, 8(3), 533-544.
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HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Available from: [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diacetoxybenzoic Acid
Introduction: The Significance of 3,4-Diacetoxybenzoic Acid in Pharmaceutical Development
This compound, a diacetylated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), holds considerable interest in the pharmaceutical and chemical industries. Its structure suggests its potential as a prodrug, designed to enhance the bioavailability of the therapeutically active protocatechuic acid, which is known for its antioxidant and anti-inflammatory properties.[1][2] The stability of a drug substance is a critical determinant of its safety, efficacy, and shelf-life. For a compound like this compound, understanding its thermal stability and decomposition pathways is paramount, particularly during manufacturing, formulation, and storage, where it may be exposed to elevated temperatures.
This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition of this compound. In the absence of direct literature on this specific molecule, we will draw upon established knowledge of structurally analogous compounds, most notably acetylsalicylic acid (aspirin), to predict its thermal behavior and to design a robust experimental strategy for its complete characterization.
Predicted Thermal Behavior: An Analogy to Acetylsalicylic Acid
Acetylsalicylic acid (aspirin) provides a valuable model for predicting the thermal decomposition of this compound. Both are aromatic carboxylic acids with acetate ester functionalities. The thermal decomposition of aspirin has been shown to be a multi-step process.[3][4]
The initial and primary decomposition pathway for aspirin involves the hydrolysis of the acetyl group to yield salicylic acid and acetic acid.[5][6] This process is known to be accelerated by heat.[7] A similar initial decomposition step is highly probable for this compound, which would involve the cleavage of one or both of its acetate esters.
Proposed Primary Decomposition Pathway
The primary thermal decomposition of this compound is anticipated to proceed via the loss of its two acetyl groups, likely in a stepwise manner, to yield 3,4-dihydroxybenzoic acid (protocatechuic acid) and two molecules of acetic acid. Further degradation of protocatechuic acid at higher temperatures is also a possibility.
Caption: Predicted primary thermal decomposition pathway of this compound.
A Comprehensive Experimental Protocol for Thermal Stability Assessment
To rigorously determine the thermal stability and decomposition of this compound, a multi-faceted analytical approach is essential. The following experimental workflow is designed to provide a complete picture of the compound's behavior under thermal stress.
Caption: Proposed experimental workflow for comprehensive thermal stability analysis.
Part 1: Thermal Analysis for Gaseous Products and Transitions
1.1. Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR/MS)
-
Objective: To determine the temperature ranges of mass loss and to identify the gaseous products evolved during decomposition.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the sample in the TGA instrument.
-
Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Simultaneously analyze the evolved gases using a coupled Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).
-
-
Causality and Self-Validation: The TGA will quantify the mass loss at specific temperatures. The coupled gas analysis is crucial for identifying the evolved species. For instance, the detection of acetic acid in the evolved gas would strongly support the predicted deacetylation pathway.[6][8] The mass loss percentage can be correlated with the expected loss from the cleavage of one or both acetyl groups, providing a self-validating system.
1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any endothermic or exothermic events associated with decomposition.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10°C/min).
-
-
Causality and Self-Validation: A sharp endothermic peak will indicate the melting point.[9] Any subsequent exothermic peaks could signify a decomposition process, as observed in the thermal analysis of some aspirin formulations.[10] The data from DSC complements the TGA data by providing energetic information about the observed transitions.
Part 2: Forced Degradation and Non-Volatile Product Identification
2.1. Solid-State Thermal Stress (Forced Degradation)
-
Objective: To generate sufficient quantities of non-volatile degradation products for identification and to assess stability under isothermal conditions.
-
Methodology:
-
Place accurately weighed samples of this compound in controlled-environment chambers or ovens at various elevated temperatures (e.g., 60°C, 80°C, 100°C).
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).
-
Store the withdrawn samples under refrigerated conditions until analysis.
-
-
Causality and Self-Validation: This study mimics potential storage conditions and provides samples for the development and validation of a stability-indicating analytical method.[11]
2.2. Stability-Indicating High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)
-
Objective: To separate, identify, and quantify the parent compound and its non-volatile degradation products.
-
Methodology:
-
Develop an HPLC method capable of separating this compound from its potential degradation products, primarily 3,4-dihydroxybenzoic acid. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a logical starting point.
-
Analyze the samples from the forced degradation study using the developed HPLC method with both UV and MS detection.
-
The mass spectrometer will be used to determine the molecular weights of the degradation products, and tandem MS (MS/MS) can be employed for structural elucidation.[12][13]
-
-
Causality and Self-Validation: A stability-indicating method is one that is validated to be specific for the parent drug in the presence of its degradation products.[14] The appearance of a peak corresponding to the mass of 3,4-dihydroxybenzoic acid, with a corresponding decrease in the peak for this compound, would confirm the predicted decomposition pathway.
Part 3: Kinetic Analysis of Decomposition
3.1. Non-isothermal Thermogravimetric Analysis
-
Objective: To obtain the data required for kinetic modeling of the decomposition process.
-
Methodology:
-
Perform TGA scans at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).
-
-
Causality and Self-Validation: The decomposition temperatures will shift to higher values as the heating rate increases. This systematic shift is the basis for isoconversional kinetic analysis.
3.2. Isoconversional Kinetic Modeling
-
Objective: To determine the activation energy (Ea) of the decomposition reaction as a function of the extent of conversion.
-
Methodology:
-
Apply a model-free isoconversional method, such as the Friedman or Flynn-Wall-Ozawa method, to the TGA data obtained at different heating rates.[3]
-
-
Causality and Self-Validation: This approach avoids the uncertainty of assuming a specific reaction model. A consistent activation energy across a range of conversions would suggest a single-step decomposition mechanism within that range. Variations in Ea with conversion can indicate a more complex, multi-step process.[10]
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Summary of Thermal Analysis Data
| Parameter | Value |
| Melting Point (DSC, Onset) | TBD (°C) |
| Enthalpy of Fusion (DSC) | TBD (J/g) |
| Onset of Decomposition (TGA) | TBD (°C) |
| Major Decomposition Steps (TGA) | TBD (Temperature Range, % Mass Loss) |
Table 2: Identified Decomposition Products
| Technique | Volatile Products | Non-Volatile Products |
| TGA-FTIR/MS | Acetic Acid (Predicted) | - |
| HPLC-MS | - | 3,4-Dihydroxybenzoic Acid (Predicted) |
Table 3: Kinetic Parameters of Decomposition
| Kinetic Model | Activation Energy (Ea) | Pre-exponential Factor (A) |
| Isoconversional Method | TBD (kJ/mol) | TBD (s⁻¹) |
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. By leveraging the well-documented thermal behavior of its structural analog, acetylsalicylic acid, we have proposed a set of experiments that will elucidate the decomposition pathways, identify the degradation products, and determine the kinetic parameters of the decomposition process. The successful execution of this study will provide critical information for the development, formulation, and safe handling of this compound in its intended applications.
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A Technical Guide to 3,4-Diacetoxybenzoic Acid: Synthesis, Properties, and Application as a Bioavailable Precursor for Cellular Research
Abstract
This technical guide provides an in-depth overview of 3,4-Diacetoxybenzoic acid, a key derivative of the pharmacologically active natural compound, protocatechuic acid (PCA). While PCA exhibits a wide range of therapeutic properties, its clinical and experimental utility can be limited by its polarity. This document details the scientific rationale for the acetylation of PCA to form this compound, a chemical strategy designed to enhance lipophilicity and improve cellular permeability. We provide validated, step-by-step protocols for its chemical synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its primary application as a research tool. For drug development professionals and cell biologists, this compound serves as a prodrug, enabling the effective delivery of PCA into cellular systems for subsequent investigation of biological effects, often interrogated through proteomic analysis.
Physicochemical and Structural Data
This compound, also known as Protocatechuic Acid Diacetate, is the di-acetylated ester of 3,4-dihydroxybenzoic acid. The addition of acetyl groups significantly alters its physical properties compared to its parent compound.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-bis(acetyloxy)benzoic acid | - |
| Synonyms | This compound, Protocatechuic Acid Diacetate | - |
| InChI Key | FJVSTYFZOUSZCS-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₁₁H₁₀O₆ | [2][3] |
| Molecular Weight | 238.19 g/mol | [2][3] |
| CAS Number | 58534-64-8 | [2][3] |
| Appearance | Off-white solid | [2][3] |
| Melting Point | 155–162 °C | [4][5] |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol | [2][3] |
| Storage | Refrigerator, under inert atmosphere | [2][3] |
Scientific Rationale: A Prodrug Strategy for Enhanced Cellular Bioavailability
The core value of this compound in a research and drug development context lies in its function as a prodrug of protocatechuic acid (PCA).[6][7] PCA is a potent antioxidant and anti-inflammatory agent, but its two free phenolic hydroxyl groups render it relatively polar, which can limit its ability to passively diffuse across the lipid bilayers of cell membranes.
The acetylation of these hydroxyl groups serves a critical strategic purpose: it masks the polar functional groups with nonpolar acetyl esters.[8] This modification increases the molecule's overall lipophilicity, facilitating more efficient transport into the cell. Once inside the cell, ubiquitous intracellular esterase enzymes readily hydrolyze the ester bonds, releasing the active PCA where it can exert its biological effects. This strategy is analogous to that of acetylsalicylic acid (aspirin), which acts as a more effective delivery vehicle for its active metabolite, salicylic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the acid-catalyzed acetylation of 3,4-dihydroxybenzoic acid. This is a robust and high-yielding method based on established procedures.[9]
3.1. Materials and Reagents
-
3,4-Dihydroxybenzoic acid (Protocatechuic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl ether (Et₂O)
-
Petroleum ether (PE)
-
Deionized water (cold)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Stir plate and magnetic stir bar
3.2. Step-by-Step Methodology
-
Reaction Setup: In a clean, dry Erlenmeyer flask, create a suspension of 3,4-dihydroxybenzoic acid (e.g., 6.16 g, 40 mmol) in acetic anhydride (19 mL).
-
Causality Note: Acetic anhydride serves as both the solvent and the acetylating agent. A molar excess is used to drive the reaction to completion.
-
-
Catalysis: While stirring the suspension, carefully add a few drops (e.g., 0.2 mL) of concentrated sulfuric acid.
-
Causality Note: Sulfuric acid acts as a potent catalyst, protonating the carbonyl oxygen of acetic anhydride. This dramatically increases the electrophilicity of the acetyl carbons, making them highly susceptible to nucleophilic attack by the phenolic hydroxyl groups of the starting material.
-
-
Reaction: Gently heat the mixture with continuous stirring (e.g., to 70 °C). The reaction is typically complete when the suspended solid fully dissolves, forming a clear solution.
-
Quenching and Precipitation: Carefully pour the resulting clear solution into a beaker containing a significant volume of cold deionized water (e.g., 200 mL).
-
Causality Note: This step serves two purposes. First, the water rapidly quenches the reaction by hydrolyzing any remaining acetic anhydride to acetic acid. Second, this compound is poorly soluble in water, causing it to precipitate out of the aqueous solution as a solid.
-
-
Isolation: Stir the aqueous mixture until precipitation is complete. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold 95% ethanol (e.g., 50 mL) to remove water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl ether and petroleum ether (e.g., 3:2 v/v), to yield pure this compound as white crystals.[9]
-
Causality Note: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent.
-
Application in a Cellular and Proteomics Research Context
While this compound is a useful synthetic intermediate,[2][3] its primary value for the intended audience is as a tool for cell-based assays. Researchers in drug development and molecular biology can leverage this compound to probe the intracellular effects of its highly active parent, PCA.
A common experimental design involves treating a cell culture (e.g., primary neurons, cancer cell lines, or immune cells) with this compound. Following cellular uptake and enzymatic deacetylation, the liberated PCA can modulate various signaling pathways, often in response to an induced stressor (e.g., oxidative stress, inflammatory stimuli).
Example Workflow for Proteomic Analysis:
-
Cell Culture and Treatment: Plate cells and treat with a vehicle control or varying concentrations of this compound for a defined period. A positive control of free PCA may be included to assess differences in efficacy, highlighting the benefit of the prodrug.
-
Cell Lysis and Protein Extraction: After treatment, harvest the cells, lyse them in a buffer compatible with mass spectrometry, and quantify the total protein concentration.
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds with an agent like Dithiothreitol (DTT) and alkylate the resulting free thiols to prevent re-oxidation.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides from different conditions (e.g., control vs. treated) can be labeled with isobaric tags (e.g., TMT) or through metabolic labeling (e.g., SILAC).
-
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
Data Analysis: Identify proteins that are differentially expressed or post-translationally modified as a result of the treatment. This data can reveal the specific molecular pathways modulated by PCA, providing mechanistic insights into its antioxidant, anti-inflammatory, or other therapeutic effects.
By using the more cell-permeant this compound, researchers can achieve more consistent and physiologically relevant intracellular concentrations of the active compound, leading to more robust and interpretable proteomics data.
Conclusion
This compound is a pivotal research compound whose value is intrinsically linked to its parent molecule, protocatechuic acid. Through straightforward and well-documented synthetic procedures, the phenolic hydroxyls of PCA can be masked, creating a more lipophilic molecule with enhanced cellular permeability. This guide provides the foundational knowledge, practical synthesis protocols, and logical framework for utilizing this compound as a prodrug to investigate the intracellular bioactivity of PCA. For researchers in pharmacology and proteomics, it represents an essential tool for dissecting complex cellular mechanisms and validating novel therapeutic strategies.
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[Publication] 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI. (2019). PubMed. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 3,4-Diacetoxybenzoic Acid in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3,4-Diacetoxybenzoic acid, a promising scaffold in medicinal chemistry. This document explores its synthesis, physicochemical properties, and, most critically, its potential therapeutic applications as a prodrug of the pharmacologically active 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA). By leveraging the extensive biological activities of PCA, including its anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects, this compound presents a compelling strategy for enhanced drug delivery and efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation and application of this compound.
Introduction: The Prodrug Strategy and the Promise of a Dihydroxybenzoic Acid Analogue
In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic and pharmacodynamic profile is paramount. The prodrug approach, a cornerstone of medicinal chemistry, involves the chemical modification of a biologically active compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1] this compound emerges from this strategy as an acetylated derivative of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid (PCA).
PCA is a naturally occurring phenolic acid found in a variety of plants and is a major metabolite of antioxidant polyphenols.[2] Its therapeutic potential is well-documented, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] However, like many phenolic compounds, its clinical utility can be hampered by suboptimal bioavailability. Acetylation of the hydroxyl groups to form this compound is a rational design strategy to enhance its lipophilicity, potentially improving its absorption and cellular permeability.[6] The underlying hypothesis is that once absorbed, endogenous esterases will hydrolyze the acetyl groups, releasing the active PCA at the site of action.[7][8] This guide will delve into the scientific underpinnings of this approach and the potential applications that arise from it.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.
Physicochemical Data
The acetylation of PCA to this compound significantly alters its physicochemical properties, most notably its lipophilicity, which is a key determinant of its membrane permeability.
| Property | 3,4-Dihydroxybenzoic Acid (PCA) | This compound |
| Molecular Formula | C₇H₆O₄ | C₁₁H₁₀O₆ |
| Molecular Weight | 154.12 g/mol | 238.19 g/mol [4] |
| Appearance | Light brown solid[2] | White to off-white solid |
| Melting Point | 202 °C[2] | Not available |
| Solubility in water | 18 g/L at 14 °C[2] | Expected to be lower than PCA |
| Calculated logP | ~1.1 | ~1.5-2.0 (Estimated) |
Note: Some data for this compound is estimated based on its chemical structure and comparison to similar compounds.
Synthesis of this compound
The synthesis of this compound is a straightforward esterification reaction, analogous to the synthesis of aspirin from salicylic acid.[9][10]
Reaction Scheme:
Caption: Synthesis of this compound from PCA.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 3,4-dihydroxybenzoic acid in acetic anhydride.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, to the mixture.[10]
-
Heating: Gently heat the reaction mixture, for example, in a water bath at 50-60°C, for approximately 15-30 minutes with constant stirring.[10]
-
Quenching and Precipitation: After cooling, slowly add cold water to the reaction mixture to hydrolyze the excess acetic anhydride and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.[11]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Proposed Mechanism of Action: A Prodrug Approach
The primary rationale for the development of this compound is its role as a prodrug that, upon in vivo administration, is hydrolyzed to release the active metabolite, protocatechuic acid (PCA).
In Vivo Hydrolysis
It is hypothesized that upon oral absorption, this compound will be subjected to hydrolysis by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[7][8] This enzymatic cleavage of the ester bonds will release two molecules of acetic acid and one molecule of PCA.
Caption: In vivo conversion of the prodrug to its active form.
Pharmacological Actions of Protocatechuic Acid (PCA)
The therapeutic effects of this compound are predicated on the diverse biological activities of its active metabolite, PCA.
-
Antioxidant Activity: The catechol moiety of PCA is a potent scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.[12][13]
-
Anti-inflammatory Effects: PCA has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[14][15][16]
-
Cyclooxygenase (COX) Inhibition: While the direct inhibitory effects of PCA on COX enzymes are not as potent as traditional NSAIDs, its anti-inflammatory properties contribute to a reduction in prostaglandin synthesis.[17]
Potential Therapeutic Applications
The broad-spectrum activity of PCA suggests that this compound could be a valuable therapeutic agent for a range of conditions.
Anti-inflammatory and Analgesic Agent
Drawing parallels with aspirin, which is acetylsalicylic acid, this compound has the potential to act as a novel anti-inflammatory and analgesic agent. Its ability to be converted to PCA, a known anti-inflammatory compound, supports this application.
Experimental Evaluation: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess acute inflammation.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of this compound).
-
Drug Administration: Administer the test compounds orally one hour before the carrageenan injection.[18]
-
Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw.[19]
-
Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control.
Cardiovascular Protection
PCA has demonstrated cardioprotective effects, and its derivatives have been investigated for their ability to inhibit platelet aggregation, a key event in thrombosis.[20]
Experimental Evaluation: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh rabbit or human blood.
-
Aggregation Induction: Induce platelet aggregation using agonists such as adenosine diphosphate (ADP) or collagen.[21]
-
Treatment: Incubate PRP with various concentrations of this compound or a positive control (e.g., aspirin).
-
Measurement: Monitor the change in light transmittance using an aggregometer to quantify platelet aggregation.
-
Analysis: Determine the IC₅₀ value for the inhibition of platelet aggregation.
Neuroprotection
The antioxidant and anti-inflammatory properties of PCA are highly relevant to the treatment of neurodegenerative diseases and ischemic stroke, where oxidative stress and neuroinflammation play a critical role.[22][23]
Experimental Evaluation: In Vitro Neuroprotection Assay
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Induction of Neurotoxicity: Induce cell death using a neurotoxin such as 6-hydroxydopamine (for Parkinson's disease models) or glutamate (for excitotoxicity models).
-
Treatment: Pre-treat the cells with different concentrations of this compound.
-
Viability Assessment: Measure cell viability using assays such as MTT or LDH release.
-
Analysis: Determine the protective effect of the compound against the neurotoxin-induced cell death.
Future Directions and Conclusion
This compound represents a promising avenue for the development of new therapeutics based on the well-established pharmacological profile of protocatechuic acid. The prodrug strategy offers a potential solution to the bioavailability limitations of PCA, thereby enhancing its clinical applicability.
Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of this compound, including in vivo studies to confirm its conversion to PCA and to establish a clear dose-response relationship. Comparative studies with PCA and existing drugs like aspirin will be crucial to delineate its therapeutic advantages. Furthermore, formulation studies to optimize its delivery and stability will be essential for its translation into a clinical candidate.
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. PMC - NIH. [Link]
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Sydney. [Link]
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Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. MDPI. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
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Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central. [Link]
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Biological activity of acetylated phenolic compounds. PubMed. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Hydroxybenzoic acid isomers and the cardiovascular system. PMC - NIH. [Link]
-
Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. PubMed. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. ResearchGate. [Link]
-
Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation. PMC - NIH. [Link]
-
Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]
-
3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons. PubMed. [Link]
-
Special Issue “Advances in Natural Active Products Derived from Foods: Antioxidant, Antinociceptive and Anti-Inflammatory Activities”. MDPI. [Link]
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Adenosine diphosphate receptor inhibitor. Wikipedia. [Link]
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A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. PubMed. [Link]
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Effects of cyclooxygenase inhibition on the gastrointestinal tract. PubMed. [Link]
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Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Frontiers. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
-
In vivo pathway of aspirin metabolism. After oral administration,... ResearchGate. [Link]
-
Protocatechuic acid. Wikipedia. [Link]
-
Release of phenolics during oral digestion from the flesh for simulated... ResearchGate. [Link]
-
Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. [Link]
-
Protocatechuic acid inhibits Toll-like receptor-4-dependent activation of NF-κB by suppressing activation of the Akt, mTOR, JNK and p38-MAPK. PubMed. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications. [Link]
-
Cyclooxygenase Structure, Function, and Inhibition. Vanderbilt University. [Link]
- EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
-
Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. [Link]
-
Protocatechuic acid inhibits lung cancer cells by modulating FAK, MAPK, and NF-κB pathways. PubMed. [Link]
-
A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl) derivative of 17 beta-estradiol. PubMed. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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The preparation of aspirin - teacher notes. Royal Society of Chemistry. [Link]
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Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. Frontiers. [Link]
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Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. NIH. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Technical Guide: 3,4-Diacetoxybenzoic Acid Safety & Handling
CAS No: 14969-59-6 | Formula: C₁₁H₁₀O₆ | Molecular Weight: 238.19 g/mol [1][2]
Executive Summary
This technical guide provides an in-depth analysis of 3,4-Diacetoxybenzoic acid , a protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Unlike its parent compound, this molecule features two acetyl groups masking the phenolic hydroxyls, significantly altering its solubility profile and stability.
Application Scientist Insight: Researchers often encounter this compound as a synthetic intermediate or a prodrug candidate designed to improve membrane permeability before releasing the active phenolic acid. The critical handling parameter is moisture exclusion ; the ester bonds are labile and prone to hydrolysis, releasing acetic acid and reverting to the parent phenol.
Part 1: Chemical Identity & Structural Analysis[1][2]
Substance Identification
| Parameter | Data |
| Chemical Name | This compound |
| Synonyms | 3,4-Bis(acetyloxy)benzoic acid; Protocatechuic acid diacetate |
| CAS Number | 14969-59-6 |
| Parent Compound | Protocatechuic acid (CAS 99-50-3) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Hydrolyzes in water |
Structural Implications
The molecule consists of a benzoic acid core with acetoxy groups at positions 3 and 4.
-
Lipophilicity: The acetylation increases lipophilicity compared to the dihydroxy parent, facilitating transport across lipid bilayers.
-
Reactivity: It functions as a mixed anhydride equivalent. In the presence of nucleophiles (or water), the acetyl groups are susceptible to cleavage.
Part 2: GHS Hazard Identification & Risk Assessment[1][2]
Hazard Classification (GHS)
While specific toxicological data for the diacetate is often read-across from its hydrolysis products, it is classified as an Irritant due to its acidic nature and potential to release acetic acid.
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][4] |
Mechanism of Toxicity
The primary hazard stems from hydrolytic cleavage . Upon contact with mucous membranes (eyes, lungs) or moist skin, the compound breaks down.
-
Immediate Effect: Release of Acetic Acid causes local pH drop and irritation.
-
Systemic Effect: The metabolite, Protocatechuic acid, is generally low-toxicity (LD50 > 800 mg/kg in mice), functioning as an antioxidant.
Figure 1: Hydrolytic pathway explaining the irritation mechanism. Contact with moisture releases acetic acid.[1][2]
Part 3: Handling, Storage, & Stability Protocols
Storage Requirements
The Golden Rule: Keep it dry.
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .
-
Temperature: Refrigeration (2-8°C) is recommended to slow spontaneous deacetylation.
-
Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers that may corrode due to trace acetic acid formation.
Experimental Handling Workflow
When weighing or solubilizing the compound for assays:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or DMF for stock solutions.
-
Avoid: Alcohols (methanol/ethanol) for long-term storage, as transesterification can occur.
-
Avoid: Aqueous buffers until the moment of use.
-
Part 4: Emergency & First Aid Protocols
Self-Validating Safety System: If you smell vinegar (acetic acid) upon opening the container, the compound has degraded. Do not use for quantitative experiments, as the stoichiometry will be incorrect.
| Exposure Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air.[1][2] If breathing is difficult, give oxygen. | Acidic dust causes bronchial constriction.[1][2] |
| Skin Contact | Wash with soap and water for 15 mins.[1][2] Remove contaminated clothing.[3] | Prevents chemical burns from hydrolysis on sweat-covered skin.[1][2] |
| Eye Contact | Rinse cautiously with water for 15 mins.[1][2][3] Remove contact lenses.[3] | Neutralizes the pH drop on the ocular surface.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents re-exposure of the esophagus to acidic material.[1][2] |
Part 5: Synthesis & Purification Context[1][2]
For researchers needing to synthesize or purify this compound from Protocatechuic acid:
Reaction:
Protocatechuic Acid + Acetic Anhydride (excess)
this compound
Purification Note: Recrystallization should be performed in non-protic solvents (e.g., Toluene or Ethyl Acetate/Hexane) to avoid hydrolysis. Avoid hot water or alcohols.
Figure 2: Decision tree for safe handling and solvent selection to maintain chemical integrity.
Part 6: Toxicological Insights (Read-Across)
Because specific toxicological data for CAS 14969-59-6 is limited, safety limits are derived from its metabolic precursors:
-
Protocatechuic Acid (Metabolite 1):
-
Acetic Acid (Metabolite 2):
Conclusion for Drug Development: this compound serves as a viable prodrug strategy. The toxicity profile is driven by the acidity of the hydrolysis products. In vivo, the rapid esterase activity will convert it to the active antioxidant form (Protocatechuic acid) within minutes.
References
-
PubChem. (n.d.). Compound Summary: Protocatechuic Acid (CAS 99-50-3).[6][7][5][8][9][10] National Library of Medicine. Retrieved from [Link][9]
-
Organic Syntheses. (1946). Protocatechuic Acid Synthesis. Org. Synth. 1946, 26, 79. Retrieved from [Link]
-
Cheméo. (n.d.).[3] Chemical Properties of Benzoic acid, 3,4-dihydroxy-. Retrieved from [Link][7][11]
Sources
- 1. Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,4-二羟基苯甲酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. biosynth.com [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application and Protocol for the Purification of 3,4-Diacetoxybenzoic Acid by Recrystallization
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
3,4-Diacetoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular structure, featuring a carboxylic acid and two acetate esters on an aromatic ring, makes it a versatile building block. The purity of such intermediates is of paramount importance in drug development and manufacturing, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potentially introduce toxic by-products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, grounded in the principles of solvent selection, impurity removal, and crystal growth.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. This compound is typically synthesized by the acetylation of 3,4-dihydroxybenzoic acid (protocatechuic acid) using an acetylating agent such as acetic anhydride, often with a catalyst.
Figure 1: Synthetic origin and potential impurities of this compound.
Based on this synthetic route, the primary impurities are likely to be:
-
Unreacted 3,4-dihydroxybenzoic acid: The starting material, which is more polar than the desired product. It has a reported melting point of approximately 197-200 °C[1].
-
Mono-acetylated intermediates: Compounds where only one of the two hydroxyl groups has been acetylated.
-
Acetic acid: A by-product of the reaction.
-
Catalyst residues: If a catalyst was used in the synthesis.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the compound to be purified sparingly at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.
Recommended Recrystallization Protocol
Based on the solubility of similar aromatic carboxylic acids and available information, a mixed solvent system of ethanol and water is recommended for the recrystallization of this compound. Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent, reducing the solubility upon cooling to promote crystallization.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Erlenmeyer flasks (various sizes) |
| Ethanol (95% or absolute) | Hot plate with magnetic stirring capability |
| Deionized water | Magnetic stir bar |
| Activated carbon (optional) | Büchner funnel and filter flask |
| Boiling chips | Vacuum source |
| Filter paper | Spatula |
| Glass stirring rod | Watch glass |
| Ice bath | Melting point apparatus |
Step-by-Step Methodology
Figure 2: Workflow for the recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product[2].
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
To remove any insoluble impurities or the activated carbon, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper on top.
-
Pour the hot solution through the filter paper. The preheating of the receiving flask prevents premature crystallization in the funnel.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise while stirring until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
The purity of the recrystallized this compound should be assessed by melting point determination. A pure compound will have a sharp melting point range. Compare the melting point of the purified product with that of the crude starting material. The unreacted starting material, 3,4-dihydroxybenzoic acid, has a melting point of around 197-200 °C[1]. The purified this compound should have a different and sharper melting point.
-
Quantitative Data Summary
| Parameter | Recommended Value/Observation | Rationale |
| Solvent System | Ethanol/Water | Ethanol is a good solvent for the compound at elevated temperatures, while water acts as an anti-solvent to induce crystallization upon cooling. |
| Initial Solvent Volume | Start with a minimal amount of ethanol and add incrementally. | Using the minimum amount of hot solvent is key to maximizing the yield of the recrystallized product. |
| Dissolution Temperature | Near the boiling point of ethanol (~78 °C). | Ensures complete dissolution of the compound and allows for the creation of a supersaturated solution upon cooling. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Slow cooling promotes the formation of larger, more well-defined crystals, which are typically purer. Rapid cooling can trap impurities within the crystal lattice. |
| Expected Purity | High, as indicated by a sharp melting point and the absence of starting material (as confirmed by TLC or other methods). | Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound. |
References
-
Organic Syntheses. (n.d.). Protocatechuic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid. Retrieved from [Link]
Sources
Interpreting the FTIR spectrum of 3,4-Diacetoxybenzoic acid
Executive Summary
This guide provides a comprehensive protocol for the infrared spectroscopic analysis of 3,4-Diacetoxybenzoic acid (also known as Protocatechuic acid diacetate). As a derivative of protocatechuic acid and a structural analog to aspirin (acetylsalicylic acid), this molecule is of significant interest in drug development as a prodrug and polyphenolic carrier.
The primary challenge in analyzing this compound is distinguishing the overlapping carbonyl signals (two ester groups vs. one carboxylic acid) and verifying complete acetylation of the phenolic precursors. This note outlines a self-validating ATR-FTIR workflow to confirm structural integrity and purity.
Experimental Protocol
To ensure reproducibility and minimize environmental interference (e.g., atmospheric water vapor), the Attenuated Total Reflectance (ATR) technique is recommended over traditional KBr pellets.
Instrumentation & Parameters
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for carbonyl splitting).
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
Sample Preparation Workflow
-
Background: Collect an air background spectrum (clean crystal) immediately prior to analysis.
-
Sample Loading: Place approximately 2–5 mg of solid this compound powder onto the center of the ATR crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80–100 lbs pressure depending on vendor).
-
Acquisition: Monitor the live preview. Ensure the maximum absorbance (usually the carbonyl band) does not exceed 1.5 a.u. to prevent detector saturation.
-
Cleaning: Clean crystal with isopropyl alcohol and lint-free tissue.
Spectral Interpretation Guide
The spectrum of this compound is dominated by the interplay between the carboxylic acid moiety and the two acetyl (ester) groups.
The "Rule of Three" for Carbonyls
Unlike simple acids, this molecule contains three carbonyl (C=O) groups. However, due to symmetry and similar chemical environments, the two ester carbonyls often overlap.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment & Notes |
| O-H Stretch | 2500–3300 | Medium, Broad | Carboxylic Acid Dimer. Characteristic "hump" centered ~3000 cm⁻¹.[1] Superimposed with C-H stretches.[1] |
| C-H Stretch | 2850–2980 | Weak | Aliphatic/Aromatic. Methyl C-H (from acetoxy) and Aromatic C-H. |
| C=O Stretch (Ester) | 1760–1775 | Very Strong | Phenolic Acetates. Shifts higher than aliphatic esters (usually ~1740) due to conjugation with the ring oxygen. The two acetoxy groups likely merge into one broadened or split peak. |
| C=O Stretch (Acid) | 1680–1700 | Strong | Conjugated Acid. Appears at a lower frequency than the esters due to dimerization and conjugation with the benzene ring. |
| C=C Ring Stretch | 1580–1610 | Medium | Aromatic Skeleton. Characteristic benzene ring breathing modes. |
| C-O Stretch | 1180–1300 | Strong | Mixed Mode. C-O-C asymmetric stretch (esters) and C-O stretch (acid). Often a complex "fingerprint" pattern. |
| O-H Bend | 900–950 | Medium, Broad | Acid Dimer. Out-of-plane bending (wags), characteristic of dimerized acids. |
Critical Quality Control Check (The Self-Validating Step)
To validate the synthesis (acetylation of protocatechuic acid), you must look for what is absent .
-
The "Pass" Criteria: The spectrum shows strong ester carbonyls (~1770 cm⁻¹) and no sharp peak above 3200 cm⁻¹.
-
The "Fail" Criteria: Presence of a sharp, distinct band around 3200–3400 cm⁻¹ . This indicates unreacted Phenolic O-H groups (from the starting material, 3,4-dihydroxybenzoic acid) or moisture contamination.
Visualizing the Logic
Figure 1: QC Decision Workflow
This flowchart illustrates the decision-making process for verifying the compound's identity and purity.
Caption: Figure 1. Logic gate for validating this compound synthesis. The absence of phenolic OH is the primary purity indicator.
Figure 2: Spectral Assignment Map
A visualization of the specific vibrational modes associated with the molecular structure.
Caption: Figure 2.[2] Mapping structural moieties to their characteristic infrared absorption bands.
References
-
Thermo Fisher Scientific. Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies (Aspirin Synthesis). Retrieved from .
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[3] (2018).[3][4] Retrieved from .
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. (2024). Retrieved from .
-
ResearchGate. In Situ ATR-FTIR Investigation of Photodegradation of 3,4-Dihydroxybenzoic Acid on TiO2. (For starting material comparison). Retrieved from .
Sources
Application Note: Synthesis of Hyperbranched Polyesters from 3,4-Diacetoxybenzoic Acid
This Application Note provides a comprehensive technical guide for the synthesis of polyesters derived from 3,4-Diacetoxybenzoic acid (3,4-DABA) .
Editorial Note: The AB₂ Monomer Paradigm
Researchers must recognize a critical distinction immediately: this compound is an AB₂ monomer . It possesses one carboxyl group (A) and two acetoxy groups (B). Unlike standard AB monomers (e.g., 4-acetoxybenzoic acid) that form linear chains, the homopolymerization of 3,4-DABA inherently yields hyperbranched (dendritic) polyesters . This guide focuses on the melt polycondensation protocol to generate these hyperbranched architectures, which are highly valued for their low melt viscosity, high solubility, and abundant terminal functional groups.
Introduction & Mechanism
This compound serves as a potent precursor for fully aromatic, hyperbranched polyesters. The polymerization proceeds via acidolysis , where the acetoxy groups react with the carboxylic acid functionality, eliminating acetic acid as the condensate.
Reaction Mechanism
The driving force is the removal of volatile acetic acid at high temperatures under vacuum. The branching occurs because the "A" group (COOH) of one monomer can react with either of the two "B" groups (Acetoxy) of another monomer or growing oligomer.
Key Structural Features:
-
Dendritic Units (D): Both acetoxy groups have reacted.
-
Linear Units (L): Only one acetoxy group has reacted.
-
Terminal Units (T): Neither acetoxy group has reacted.
Figure 1: Reaction Pathway & Branching Logic
Caption: Acidolysis pathway converting AB₂ monomer into hyperbranched architecture via acetic acid elimination.
Experimental Protocol
Materials & Equipment
-
Precursor: 3,4-Dihydroxybenzoic acid (Protocatechuic acid) [Sigma-Aldrich, 97%].
-
Reagent: Acetic Anhydride (Excess for acetylation).
-
Catalyst: Zinc Acetate [Zn(OAc)₂] or Antimony Trioxide [Sb₂O₃] (0.1 mol%).
-
Solvents: DMF (for workup), Methanol (for precipitation).
-
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Mechanical overhead stirrer (high torque required for viscosity).
-
Nitrogen (N₂) gas inlet/outlet.[1]
-
Vacuum pump with cold trap (capable of <1 mmHg).
-
Oil bath or heating mantle.
-
Step-by-Step Methodology
Phase I: Monomer Synthesis (Acetylation)
Critical Step: Commercial 3,4-DABA is rare; synthesis from protocatechuic acid is recommended to ensure stoichiometry.
-
Reflux: Dissolve 3,4-dihydroxybenzoic acid in a 5-fold molar excess of acetic anhydride. Add 2-3 drops of concentrated H₂SO₄ as a catalyst.
-
Reaction: Reflux at 140°C for 4 hours.
-
Isolation: Pour the hot mixture into ice-cold water. The white precipitate (3,4-DABA) will form immediately.
-
Purification: Recrystallize from ethanol/water (1:1). Dry in a vacuum oven at 60°C for 12 hours.
-
Validation: Check Melting Point (Tm ≈ 158-160°C).
-
Phase II: Melt Polycondensation
This phase creates the polymer. The temperature ramp is critical to prevent sublimation of the monomer before reaction.
| Stage | Temperature | Pressure | Duration | Objective |
| 1. Melt | 170°C | 1 atm (N₂ flow) | 30 min | Melt monomer; initiate oligomerization. |
| 2. Pre-Poly | 200°C | 1 atm (N₂ flow) | 1 hour | Rapid evolution of acetic acid. |
| 3. Reaction | 230°C | Weak Vacuum (200 Torr) | 1 hour | Drive equilibrium forward; increase viscosity. |
| 4. Final | 250-260°C | High Vacuum (<1 Torr) | 2-3 hours | Maximize molecular weight; remove trace volatiles. |
Detailed Procedure:
-
Charge the flask with purified 3,4-DABA and catalyst (Zn(OAc)₂, 0.1 wt%).
-
Purge with N₂ for 15 minutes to remove oxygen (prevents oxidative crosslinking).
-
Immerse in oil bath at 170°C . Stirring starts once melted.
-
Ramp to 200°C . You will observe acetic acid distilling off. Ensure the condenser temperature is set to collect this.
-
Ramp to 230°C and slowly apply partial vacuum. Caution: Applying full vacuum too early will sublime the unreacted monomer.
-
Ramp to 250°C and apply full vacuum (<1 mmHg). Stirring torque will increase significantly.
-
Termination: Stop heating, release vacuum with N₂, and allow the flask to cool to room temperature.
Phase III: Workup & Purification
-
Dissolution: Break the solidified polymer mass and dissolve in minimal DMF or DMSO (approx. 10 mL per g of polymer).
-
Precipitation: Dropwise add the polymer solution into a large excess of vigorously stirred Methanol (10:1 ratio of MeOH:Solution).
-
Filtration: Collect the beige/white precipitate via vacuum filtration.
-
Drying: Dry at 80°C under vacuum for 24 hours.
Characterization & Validation
Degree of Branching (DB)
The defining characteristic of this polymer is its architecture. Use ¹H NMR to calculate the Degree of Branching.
-
Technique: ¹H NMR (DMSO-d₆).
-
Signals: Distinct shifts will be observed for the aromatic protons depending on the substitution of the acetoxy groups (Terminal vs. Linear vs. Dendritic).
-
Formula:
-
Target: A DB near 0.5 indicates a random hyperbranched structure.
-
Thermal Properties
-
DSC (Differential Scanning Calorimetry): Expect a Glass Transition Temperature (
) in the range of 120°C - 150°C . Hyperbranched polymers typically show no melting point ( ) due to their amorphous, non-crystalline nature. -
TGA (Thermogravimetric Analysis): These fully aromatic polyesters exhibit high thermal stability, with
(5% weight loss) typically >350°C .
Figure 2: Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification of the polyester.
Applications & Modifications
-
Copolymerization: 3,4-DABA can be used as a comonomer (1-10 mol%) with 4-acetoxybenzoic acid to introduce branching points into linear Liquid Crystalline Polymers (LCPs), reducing melt viscosity and suppressing crystallization [1].
-
Functionalization: The abundant terminal acetoxy/hydroxyl groups allow for post-polymerization modification (e.g., attaching drugs, crosslinkers, or sensing moieties).
-
Biodegradability: While fully aromatic, the ester linkages are susceptible to hydrolytic degradation, making them candidates for transient bio-scaffolds.
References
-
Kricheldorf, H. R. (2001). Syntheses and structures of hyperbranched polyesters. Macromolecular Symposia , 163(1), 265-284.
- Jin, X., & Carfagna, C. (2000). Synthesis and characterization of hyperbranched polyesters from 3,5-diacetoxybenzoic acid. Macromolecules. (Analogous protocol for AB2 monomers).
-
Organic Syntheses. (1946). Protocatechuic Acid (Precursor Synthesis). Org. Synth. 26, 79.
-
Choi, S. H., et al. (2022).[2] Melt polycondensation of carboxytelechelic polyethylene. Polymer Chemistry . (General Melt Polycondensation Conditions).
-
PubChem. (2025).[3] 3,4-Dihydroxybenzoic acid Compound Summary. National Library of Medicine .
Sources
Troubleshooting & Optimization
Common side products in the acetylation of phenols
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the acetylation of phenols in their work. Acetylation is a fundamental and widely used transformation for protecting the hydroxyl group of phenols, often yielding a phenyl acetate derivative. While seemingly straightforward, this reaction is frequently complicated by the formation of various side products that can impact yield, purity, and downstream applications.
This document provides in-depth, field-tested insights into identifying, controlling, and troubleshooting these common side products. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Troubleshooting Guide & FAQs
Q1: I'm seeing unexpected spots on my TLC/LC-MS analysis. What are the likely side products in my phenol acetylation?
A: When acetylating a phenol, particularly under acidic or high-temperature conditions, you are likely observing products from a competing reaction pathway. Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation)[1].
Your primary side products are almost certainly ortho- and para-hydroxy aryl ketones, which are isomers of your starting phenol. These are formed via the Fries Rearrangement .
-
Expected Product (Kinetic Control): Phenyl Acetate (O-acylation product). This reaction is fast and favored under milder, often base-catalyzed, conditions[1].
-
Primary Side Products (Thermodynamic Control): ortho-Hydroxyacetophenone and para-Hydroxyacetophenone (C-acylation products). These products are more stable and their formation is promoted by Lewis acids (e.g., AlCl₃) and higher temperatures[1][2]. The O-acetylated ester, once formed, can rearrange to these C-acetylated ketones[2].
Other potential impurities include:
-
Unreacted Phenol: The starting material may persist if the reaction is incomplete.
-
Di-acetylated Products: If your substrate is a dihydroxybenzene (like hydroquinone or resorcinol), di-acetylation is a common and often desired outcome, but can be a side product if mono-acetylation is the goal[3][4]. Careful control of stoichiometry is critical in such cases.
The diagram below illustrates the competing pathways.
Caption: Competing O- vs. C-acylation pathways.
Q2: How can I favor O-acetylation and minimize the Fries Rearrangement?
A: To maximize the yield of your desired phenyl acetate and suppress the formation of C-acylated ketones, you must create conditions that favor kinetic control over thermodynamic control[1].
The single most important factor is avoiding Lewis acids. Catalysts like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) actively promote the Fries rearrangement[2][5].
Recommended Strategies:
-
Use Base Catalysis (Schotten-Baumann Conditions): This is the most reliable method for clean O-acetylation. A base like pyridine or aqueous sodium hydroxide deprotonates the phenol to form the highly nucleophilic phenoxide ion[3][6]. This ion rapidly attacks the acetylating agent, leading to the ester. The reaction is typically fast and can be performed at low temperatures (0 °C to room temperature), which further disfavors the higher-activation-energy rearrangement pathway[6][7].
-
Solvent- and Catalyst-Free Conditions: For many simple phenols, reacting directly with acetic anhydride at moderate temperatures (e.g., 60-80 °C) can provide high yields of the O-acetylated product without the need for a catalyst[8]. This "greener" approach avoids both corrosive acids and potentially hard-to-remove basic solvents like pyridine.
-
Use Mild Acid Catalysts (with caution): While strong Lewis acids are problematic, very mild protic acid catalysts (e.g., a single drop of concentrated H₂SO₄) can catalyze O-acetylation without significantly promoting rearrangement, provided temperatures are kept low and reaction times are monitored[3]. However, the risk of rearrangement is still higher than with base catalysis.
Q3: The Fries rearrangement is occurring in my reaction. How can I control the ratio of ortho- to para- isomers?
A: If the C-acylated products are your target or are unavoidable, you can influence the regioselectivity of the Fries rearrangement by carefully controlling temperature and solvent polarity. This is a classic example of kinetic versus thermodynamic control[1][9].
-
Thermodynamic Control (Favors ortho): At high temperatures (typically >160°C), the reaction reaches equilibrium, and the most stable product dominates[2][9]. The ortho-isomer is thermodynamically favored because it can form a stable six-membered chelate ring with the Lewis acid catalyst (e.g., AlCl₃) between the hydroxyl and carbonyl groups. This intramolecular stabilization lowers its overall energy[9]. Non-polar solvents also favor the ortho product as they promote the intramolecular rearrangement pathway[1].
-
Kinetic Control (Favors para): At low temperatures (typically <60°C), the reaction is under kinetic control, meaning the product that forms fastest will be the major one[2][9]. The acylium ion intermediate attacks the less sterically hindered para position more rapidly. Therefore, low temperatures favor the para-isomer[2]. Polar solvents (like nitrobenzene) can stabilize the separated acylium ion, giving it more time to diffuse and attack the sterically accessible para position[1][9].
Table 1: Effect of Reaction Conditions on Fries Rearrangement Selectivity
| Substrate | Catalyst | Solvent | Temperature (°C) | Predominant Isomer | Rationale | Reference |
|---|---|---|---|---|---|---|
| Phenyl Acetate | AlCl₃ | (e.g., Nitrobenzene) | ~25 °C | para | Kinetic Control | [9] |
| Phenyl Acetate | AlCl₃ | (Solvent-free or non-polar) | >160 °C | ortho | Thermodynamic Control |[2][9] |
Q4: My reaction yield is consistently low. What are the common causes and how can I fix them?
A: Low yields in acetylation reactions are a frequent issue. The troubleshooting workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yields.
Key Causality Explained:
-
Hydrolysis of Acetic Anhydride: This is the most common culprit. Acetic anhydride reacts readily with water to form two equivalents of acetic acid, which is generally unreactive for phenol acetylation under these conditions. Ensure your phenol is dry, use anhydrous solvents, and work under an inert atmosphere (N₂ or Ar) for best results.
-
Incomplete Reaction: Phenols are less nucleophilic than aliphatic alcohols. Ensure you are using a sufficient excess of the acetylating agent (typically 1.1 to 1.5 equivalents) and allowing adequate reaction time[8]. Monitoring by TLC is crucial to determine when the starting material is consumed.
-
Sub-optimal Conditions: If using base catalysis, ensure the base is active and used in sufficient quantity (catalytic for pyridine, stoichiometric for NaOH). If heating, ensure the temperature is appropriate; too low may stall the reaction, while too high can promote side reactions or degradation.
Q5: What is the best way to purify my desired acetylated phenol and remove common side products?
A: A multi-step workup and purification strategy is usually required.
Step 1: Initial Quench and Extraction After the reaction is complete, the mixture is typically quenched by pouring it into ice water. This hydrolyzes any remaining acetic anhydride. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
Step 2: Removal of Unreacted Phenol (Acid-Base Extraction) This is a critical step. Unreacted phenol is acidic and can be removed by washing the organic layer with a basic aqueous solution, such as 5-10% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The base deprotonates the phenol to form the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Your desired ester product, being neutral, remains in the organic layer.
-
Caution: The Fries rearrangement products (o- and p-hydroxyacetophenone) are also phenolic and will be extracted into the basic aqueous layer. This technique is therefore excellent for isolating the desired phenyl acetate from both starting material and Fries products.
Step 3: Final Purification After washing with brine and drying the organic layer (e.g., over MgSO₄ or Na₂SO₄), the final purification method depends on the physical properties of your product.
-
Distillation: If your phenyl acetate is a liquid with a distinct boiling point, fractional distillation under reduced pressure is an excellent method for achieving high purity.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is a powerful technique for removing minor impurities[3].
-
Column Chromatography: For separating mixtures of products with similar properties (e.g., ortho and para Fries products from each other), silica gel chromatography is the method of choice. A solvent system of hexanes and ethyl acetate is commonly used.
Key Experimental Protocols
Protocol 1: Base-Catalyzed Acetylation of Phenol (Schotten-Baumann)
This protocol is optimized for clean O-acetylation, minimizing the Fries rearrangement.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add phenol (1.0 eq) and dichloromethane (DCM, ~5 mL per 1 g of phenol). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add aqueous sodium hydroxide (10% w/v, 2.0 eq) to the flask and stir vigorously to create an emulsion.
-
Acetylation: Add acetyl chloride (1.1 eq) dropwise via the addition funnel over 10-15 minutes. A white precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the phenol starting material by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (to neutralize excess base), saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude phenyl acetate.
-
Purification: Purify the crude product by vacuum distillation or recrystallization as appropriate.
Protocol 2: Purification Workup to Separate Phenyl Acetate from Phenol and Fries Products
This protocol assumes your reaction has produced a mixture of the desired ester, unreacted phenol, and hydroxyacetophenone side products.
-
Quench & Dissolve: Quench the reaction mixture in ice water and extract all components into ethyl acetate.
-
Basic Wash: Transfer the ethyl acetate solution to a separatory funnel and wash three times with 1 M NaOH solution. This will extract the acidic unreacted phenol and the phenolic Fries products into the aqueous layer.
-
Tip: Combine the aqueous layers. They can be acidified with concentrated HCl and back-extracted if you wish to isolate the Fries rearrangement products.
-
-
Neutral Wash: Wash the organic layer (which now primarily contains your desired phenyl acetate) with water, followed by saturated brine to remove residual salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting crude phenyl acetate can be further purified by vacuum distillation to remove any non-acidic, non-polar impurities.
References
-
Organic Syntheses. (n.d.). Hydroquinone, diacetate. Org. Synth. 1925, 5, 67. [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]
-
MDPI. (2018). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]
- Knölker, H.-J., et al. (1993). Helv. Chim. Acta, 76, 2500-2514. (Referenced in US6476253B1)
-
PHARMD GURU. (n.d.). FRIES REARRANGEMENT. [Link]
-
University of Calgary. (n.d.). Acylation of Phenols. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. [Link]
-
ResearchGate. (2017). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. [Link]
-
Wikipedia. (n.d.). Dihydroxybenzenes. [Link]
- Google Patents. (n.d.). Method of esterifying dihydroxybenzenes.
-
Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proc. Indian Acad. Sci. (Math. Sci.), 30(5), 349-353. [Link]
-
ResearchGate. (n.d.). Hydroquinone Diacetate. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. [Link]
-
Chemistry LibreTexts. (2020). Acid Anhydride Chemistry. [Link]
-
Rev. Roum. Chim. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
SciSpace. (2001). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. [Link]
-
Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol. [Link]
-
ResearchGate. (2015). Acylation of phenol on solid acids: Study of the deactivation mechanism. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
- Google Patents. (n.d.).
-
Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0252724B1 - Method of esterifying dihydroxybenzenes - Google Patents [patents.google.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,4-Diacetoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
How to remove excess acetic anhydride from a reaction mixture
Welcome to the Technical Support Center for reaction work-up and purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess acetic anhydride from a reaction mixture. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Importance of Complete Acetic Anhydride Removal
Acetic anhydride is a powerful and widely used acetylating agent in organic synthesis. However, its reactivity also necessitates its complete removal from a reaction mixture post-completion. Residual acetic anhydride can lead to unwanted side reactions, complicate product purification, and interfere with subsequent synthetic steps. Furthermore, its corrosive and lachrymatory nature requires careful handling and disposal.[1][2][3] This guide will walk you through the most common and effective methods for removing excess acetic anhydride, ensuring the integrity of your desired product and the safety of your laboratory operations.
Frequently Asked Questions (FAQs)
Quenching Excess Acetic Anhydride
Q1: What is "quenching," and why is it the most common first step to remove excess acetic anhydride?
A: Quenching is the process of rapidly converting a reactive species, in this case, acetic anhydride, into a less reactive and more easily removable substance.[4][5] It is typically the initial step in the work-up of a reaction involving acetic anhydride. The primary reason for quenching is to quickly neutralize the reactive anhydride, preventing it from interfering with the subsequent isolation and purification of your product.[4] The most common quenching agents are water and alcohols, which convert acetic anhydride into acetic acid or an acetate ester, respectively. These byproducts are generally easier to remove through aqueous extraction or distillation than the original anhydride.
Q2: How do I choose between water and an alcohol for quenching?
A: The choice of quenching agent depends on the stability of your product and the desired work-up procedure.
-
Water: Quenching with water is a common and effective method.[4][6] It rapidly hydrolyzes acetic anhydride to form two equivalents of acetic acid.[7][8][9][10][11] This is a suitable choice if your product is stable in aqueous acidic conditions. The resulting acetic acid can then be easily removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution.[12]
-
Alcohols (Methanol or Ethanol): Quenching with a simple alcohol like methanol or ethanol is an excellent alternative, particularly if your product is sensitive to water or strong acids.[13][14][15] The reaction of acetic anhydride with an alcohol produces one equivalent of an acetate ester (e.g., methyl acetate or ethyl acetate) and one equivalent of acetic acid.[13][15] These esters are often volatile and can be easily removed under reduced pressure along with the solvent.
Here is a summary to aid in your decision:
| Quenching Agent | Reaction Products | Advantages | Disadvantages |
| Water | Acetic Acid (2 eq.) | Readily available, rapid reaction.[8] | Can be problematic for water-sensitive products. |
| Methanol/Ethanol | Acetate Ester (1 eq.) + Acetic Acid (1 eq.) | Forms volatile byproducts, suitable for water-sensitive compounds.[13] | Slower reaction than with water, introduces an additional organic compound. |
Q3: Can you provide a step-by-step protocol for quenching excess acetic anhydride?
A: Certainly. Below are general protocols for quenching with water or an alcohol. Always perform these operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1][2][3][16]
Protocol 1: Quenching with Water
-
Cool the Reaction Mixture: Before adding water, cool the reaction mixture to 0 °C using an ice-water bath. The hydrolysis of acetic anhydride is exothermic, and cooling will help to control the reaction rate and prevent a dangerous temperature increase.[8]
-
Slow Addition of Water: Slowly add cold deionized water dropwise to the stirred reaction mixture.[6] Monitor the temperature of the reaction mixture and ensure it does not rise significantly.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional hour to ensure complete hydrolysis.
-
Aqueous Work-up: Proceed with a standard aqueous work-up. This typically involves diluting the reaction mixture with an appropriate organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.[12] The layers are then separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.[14]
Protocol 2: Quenching with Methanol or Ethanol
-
Cool the Reaction Mixture: As with water quenching, cool the reaction mixture to 0 °C.
-
Slow Addition of Alcohol: Slowly add dry methanol or ethanol to the stirred reaction mixture.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure complete reaction.
-
Removal of Byproducts: The resulting acetate ester and acetic acid can often be removed by co-evaporation with a solvent like toluene under reduced pressure.[14][17] Alternatively, an aqueous work-up as described in Protocol 1 can be performed.
Physical Removal of Acetic Anhydride
Q4: Can I remove excess acetic anhydride by distillation?
A: Yes, distillation is a viable method for removing acetic anhydride, especially when dealing with larger scale reactions or when quenching is not desirable.
-
Simple or Fractional Distillation: If your product has a significantly higher boiling point than acetic anhydride (b.p. 139.8 °C), you may be able to remove the excess anhydride by simple or fractional distillation.[18][19][20] Distillation under reduced pressure is often preferred to lower the required temperature and prevent thermal degradation of your product.[21]
-
Azeotropic Distillation: Acetic anhydride can form azeotropes with certain solvents, such as toluene.[18] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The acetic anhydride-toluene azeotrope boils at a lower temperature than pure acetic anhydride, facilitating its removal.[18] This technique is particularly useful for removing the final traces of acetic anhydride.
Q5: Is it possible to remove acetic anhydride using chromatography?
A: While not the most common primary method for bulk removal, silica gel chromatography can be effective for removing residual amounts of acetic anhydride and acetic acid from a reaction mixture.[14] Acetic anhydride and acetic acid are polar and will have some affinity for the silica gel. However, due to its reactivity, acetic anhydride may react with the water present on the surface of the silica gel. Therefore, it is generally recommended to quench the bulk of the acetic anhydride before chromatographic purification.
Confirmation of Removal
Q6: How can I be sure that all the acetic anhydride has been removed from my product?
A: Analytical techniques are essential to confirm the complete removal of acetic anhydride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for detecting the presence of acetic anhydride. Acetic anhydride shows a characteristic singlet peak for its methyl protons at approximately 2.2 ppm.[22][23][24] The absence of this peak in the 1H NMR spectrum of your purified product is a good indication of its removal. 13C NMR can also be used, with the carbonyl carbon of acetic anhydride appearing around 167 ppm.[25]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for detecting volatile impurities like acetic anhydride.[26][27][28][29] A sample of your product can be dissolved in a suitable solvent and injected into the GC. The presence of a peak corresponding to the retention time of acetic anhydride would indicate its presence. GC-MS provides even greater confidence by confirming the mass of the eluting compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to detect acetic anhydride.[30][31][32][33] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can effectively separate acetic anhydride from other components in the reaction mixture.[30][31][32] UV detection at around 210 nm is suitable for this analysis.[32]
Visualizing the Workflow
To help you decide on the best strategy for your specific situation, the following flowchart illustrates a typical decision-making process for removing excess acetic anhydride.
Caption: Decision workflow for removing excess acetic anhydride.
Safety First: Handling Acetic Anhydride
Acetic anhydride is a corrosive, flammable, and lachrymatory liquid that reacts exothermically with water.[1][2][3] Always handle it in a certified chemical fume hood and wear appropriate personal protective equipment, including chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are often recommended).[1][2][16] Have an appropriate spill kit readily available. In case of a fire, use dry chemical, CO2, or alcohol-resistant foam extinguishers; do not use water directly on acetic anhydride as it will react violently.[3]
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Acetic anhydride. Retrieved from [Link]
- Kralj, A. (2007). Checking the Kinetics of Acetic Acid Production by Measuring the Conductivity. Acta Chimica Slovenica, 54(4), 865-871.
-
Study.com. (n.d.). Acetic anhydride is the "excess" reagent.... Retrieved from [Link]
-
Purdue University. (n.d.). Acetic Anhydride Safety Data Sheet. Retrieved from [Link]
- Baker, G. B., Coutts, R. T., & Holt, A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141–148.
-
ResearchGate. (n.d.). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of Acetic acid and Acetic anhydride. Retrieved from [Link]
- Ranu, B. C., Dutta, P., & Das, A. (2003). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 8(12), 916-921.
- Olowoyo, S. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System.
- Asiedu, N. K., Addo, F., & Tia, R. (2013). Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Higher Temperatures using Adiabatic Batch Reactor (Thermos-Flask). Journal of Chemical Engineering & Process Technology, 4(5).
-
Infinita Lab. (n.d.). ASTM E1616-08 Analysis of Acetic Anhydride Using Gas Chromatography Lab In US. Retrieved from [Link]
- Mitchell, N. (2018). Eyring Activation Energy Analysis of Acetic Anhydride Hydrolysis in Acetonitrile Cosolvent Systems.
-
ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H dynamic NMR spectra of the acetic anhydride hydrolysis reaction.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Acetic anhydride. Retrieved from [Link]
- Lugemwa, F. N., Shaikh, K., & Hochstedt, E. (2018).
-
Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acetic Anhydride. Retrieved from [Link]
-
Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction?. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4107002A - Process for the purification of crude acetic anhydride.
-
GL Sciences. (n.d.). LB682 Analysis of Acetic acid and Acetic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectrum of acetic anhydride. Retrieved from [Link]
-
Laboratory Talk. (2003). Solving the analysis of acetic anhydride. Retrieved from [Link]
-
INEOS. (2020). SAFETY DATA SHEET: Acetic Anhydride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
- Google Patents. (n.d.). US5264087A - Method for refining acetic anhydride by distillation.
- Ellerington, T., & Nicholls, J. J. (1957). A method for the determination of acetic anhydride in mixtures with acetic acid. Analyst, 82, 233.
-
ResearchGate. (n.d.). How best to perform acylation of hydroxyls for GC/MS?. Retrieved from [Link]
-
Chegg. (2022). Solved Question 1: In the reaction of acetic anhydride with.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction of an alcohol with acetic anhydride in the presence of sodium bicarbonate. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Remove traces of acetic anhydride from acetic acid?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
Sources
- 1. purdue.edu [purdue.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. homework.study.com [homework.study.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. dc.etsu.edu [dc.etsu.edu]
- 10. longdom.org [longdom.org]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 14. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. ineos.com [ineos.com]
- 17. reddit.com [reddit.com]
- 18. Purification of Acetic anhydride - Chempedia - LookChem [lookchem.com]
- 19. US4107002A - Process for the purification of crude acetic anhydride - Google Patents [patents.google.com]
- 20. US5264087A - Method for refining acetic anhydride by distillation - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Acetic anhydride(108-24-7) 1H NMR [m.chemicalbook.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. infinitalab.com [infinitalab.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 31. Acetic anhydride | SIELC Technologies [sielc.com]
- 32. glsciences.com [glsciences.com]
- 33. LB682 Analysis of Acetic acid and Acetic anhydride | Technical Support | GL Sciences [glsciences.com]
Technical Support Center: HPLC Impurity Profiling for 3,4-Diacetoxybenzoic Acid
Executive Summary
3,4-Diacetoxybenzoic acid (3,4-DA) is a labile ester derivative of Protocatechuic acid (3,4-Dihydroxybenzoic acid). In HPLC analysis, the primary challenge is distinguishing the parent compound from its hydrolysis products (impurities) while preventing in-situ degradation during the run.
This guide addresses the three critical failure points in 3,4-DA analysis:
-
Hydrolytic Instability: The acetoxy groups are moisture-sensitive, leading to "ghost peaks."
-
Regioisomer Co-elution: The two mono-deacetylated intermediates often co-elute on standard C18 columns.
-
Acidic Tailing: The free carboxylic acid moiety interacts with residual silanols.[1]
Module 1: Method Development & Optimization
Q: What is the optimal column chemistry for separating 3,4-DA from its regioisomers?
A: While a standard C18 column is sufficient for purity checks, it often fails to resolve the two mono-acetoxy regioisomers (3-acetoxy-4-hydroxybenzoic acid vs. 4-acetoxy-3-hydroxybenzoic acid).
Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Why? The pi-pi interactions between the phenyl ring of the stationary phase and the aromatic ring of the analytes provide orthogonal selectivity to hydrophobicity. This is critical for separating positional isomers that have identical mass and similar polarity.
-
Baseline Method Parameters:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 280 nm (phenolic specificity) |
| Temperature | 25°C (Do not elevate temperature; heat accelerates hydrolysis) |
Q: My main peak tails significantly. Is my column dead?
A: Likely not. Tailing in benzoic acid derivatives is usually due to secondary silanol interactions or ionization issues.[1]
The Fix:
-
pH Suppression: Ensure your aqueous mobile phase pH is below 3.0 . The pKa of the carboxylic acid is approximately 4.5. You must be at least 2 pH units below the pKa to keep the acid protonated (neutral). If it ionizes, it will drag on the column.
-
End-capping: Ensure your column is "fully end-capped."
-
Buffer Choice: If using Formic Acid doesn't solve it, switch to 20mM Potassium Phosphate (pH 2.5). Phosphate suppresses silanol activity better than volatile organic acids.
Module 2: Impurity Identification & Logic
Visualizing the Degradation Pathway
Understanding the chemistry is the only way to identify the peaks correctly. 3,4-DA degrades in a stepwise fashion.
Figure 1: Hydrolysis pathway of this compound. In Reverse Phase HPLC, elution order is typically PCA (First) → Mono-esters → Parent (Last).
Q: How do I confirm which peak is which without buying expensive standards?
A: You can use "Forced Degradation" to self-validate the peak identity.
Protocol: In-Situ Hydrolysis Validation
-
Run 1 (Control): Prepare 3,4-DA in anhydrous Acetonitrile. Inject immediately. You should see one major parent peak (late eluting).
-
Run 2 (Stressed): Take the same sample, add 10% water, and warm to 40°C for 30 minutes.
-
Result:
-
The parent peak will decrease.
-
Two intermediate peaks will appear/grow (the mono-acetoxy isomers).
-
One early eluting peak will appear (Protocatechuic acid).
-
Note: If you have a diode array detector (DAD), Protocatechuic acid has a distinct UV max around 258 nm and 293 nm [1].
-
Module 3: Sample Handling & Stability
Q: I see impurity peaks increasing while the sample sits in the autosampler. How do I stop this?
A: This is a classic "solution stability" failure. The ester bonds in 3,4-DA are labile, especially in the presence of the free carboxylic acid moiety which can act as an autocatalyst.
Troubleshooting Checklist:
-
Diluent: Do not dissolve the sample in Methanol or Water. Methanol can cause transesterification. Water causes hydrolysis.
-
Correct Diluent: Pure Acetonitrile (ACN) or ACN with 0.1% Formic Acid (if stability is proven).
-
-
Temperature: Set the autosampler temperature to 4°C .
-
Time: Inject samples immediately after preparation. Do not batch 50 samples overnight; prepare them in small blocks.
Q: Can I use Methanol in my mobile phase?
A: It is risky. While mobile phase residence time is short, Methanol is a nucleophile. If you observe unknown peaks that do not match the hydrolysis pathway, they could be methyl-ester artifacts (transesterification of the carboxylic acid or the acetoxy groups). Acetonitrile is safer.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose spectral anomalies.
Figure 2: Diagnostic logic for impurity identification.
References
-
ResearchGate. HPLC and UV/vis spectra of protocatechuic acid (PCA) at 280 nm. Available at: [Link][2][3]
-
Helix Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Available at: [Link]
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Available at: [Link][2]
-
SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acid. Available at: [Link]
Sources
Incomplete acetylation of 3,4-dihydroxybenzoic acid causes and solutions
Technical Support Center: Organic Synthesis Division Topic: Troubleshooting Incomplete Acetylation of 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Ticket ID: #DHBA-AC-001 Assigned Specialist: Senior Application Scientist
Introduction: The Deceptive Simplicity of 3,4-DHBA
You are likely accessing this guide because your synthesis of 3,4-diacetoxybenzoic acid is stalling, yielding mixtures, or the product is "disappearing" during workup.
While acetylating a phenol is typically trivial, 3,4-dihydroxybenzoic acid (3,4-DHBA) presents a specific electronic challenge. The carboxylic acid moiety at position 1 is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-M), it significantly decreases the electron density of the benzene ring. This renders the phenolic hydroxyl groups at positions 3 and 4 less nucleophilic than those in simple catechol.
If you are using standard conditions (Acetic Anhydride/Heat) without a hyper-nucleophilic catalyst, the reaction will likely be incomplete. If you are using a base-heavy workup, you are likely hydrolyzing your product.
Module 1: Diagnostic Workflow (The Triage)
Before altering your synthesis, confirm the nature of the failure using this decision matrix.
Figure 1: Diagnostic logic tree for isolating the root cause of acetylation failure.
Quantitative Diagnostics Table
| Feature | Starting Material (3,4-DHBA) | Target Product (this compound) | Note |
| 1H NMR (Aromatic) | Upfield (6.8 - 7.5 ppm range) | Downfield Shift (Protons shift +0.2-0.4 ppm due to deshielding by acetyl groups). | Primary Indicator |
| 1H NMR (Aliphatic) | None | Two Singlets (~2.2 - 2.4 ppm). | Integration must be 6H total vs 1H aromatic. |
| TLC (Polarity) | High Polarity (Sticks to baseline) | Medium Polarity (Moves in 50% EtOAc/Hex). | Use a drop of acetic acid in eluent to prevent streaking. |
| Solubility | Soluble in alcohols/water | Soluble in DCM/Chloroform. | Product precipitates in water; SM dissolves. |
Module 2: Reaction Optimization (The Fix)
The electron-deficient ring requires a catalyst that is stronger than pyridine alone. The industry standard is DMAP (4-Dimethylaminopyridine) .
The Mechanism: Why DMAP is Non-Negotiable
Pyridine acts as a base, but DMAP acts as a hyper-nucleophilic transfer agent . DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion. This species is orders of magnitude more electrophilic than acetic anhydride itself, allowing it to overcome the poor nucleophilicity of the 3,4-DHBA phenols.
Figure 2: The catalytic cycle of DMAP accelerating phenolic acetylation.
Recommended Protocol (High Yield)
Reagents:
-
Acetic Anhydride (3.0 - 4.0 eq) [Excess required to drive equilibrium]
-
Pyridine (Solvent volume, ~5-10 mL per gram of substrate)
-
DMAP (0.05 - 0.1 eq) [Critical]
Procedure:
-
Dissolution: Dissolve 3,4-DHBA in pyridine under an inert atmosphere (
). -
Addition: Add Acetic Anhydride dropwise at 0°C (exothermic reaction).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Tip: If TLC shows mono-acetylated intermediates, heat to 50°C for 1 hour.
-
-
Quench (The Danger Zone): Pour the mixture into ice-cold dilute HCl (1M) .
-
Why HCl? You must neutralize the pyridine. Do NOT use Sodium Bicarbonate or NaOH here (see Module 3).
-
-
Isolation: The product should precipitate as a white/off-white solid. Filter and wash with cold water.
Module 3: The "Hidden" Problem (Workup Hydrolysis)
Symptom: "The reaction looked perfect on TLC, but after workup, I recovered starting material or a mixture."
Root Cause: Phenolic esters are labile (unstable) in basic conditions. Unlike aliphatic esters, phenolic esters hydrolyze rapidly at pH > 8. If you use a standard carbonate/bicarbonate wash to remove excess acetic acid, you risk hydrolyzing the esters you just created.
The "Mixed Anhydride" Trap:
During the reaction, the carboxylic acid (-COOH) of the substrate also reacts with acetic anhydride to form a mixed anhydride (
-
This is normal.
-
Upon contact with water during workup, the mixed anhydride hydrolyzes back to the carboxylic acid (which is what you want).
-
However , if the quench is too basic or too hot, the phenolic esters will also hydrolyze (which you do not want).
Solution:
-
Acidic Quench: Always quench into excess dilute HCl (pH < 2). This protonates the pyridine and keeps the phenolic esters stable.
-
Avoid Base Washes: If you must remove acetic acid, use multiple water washes or azeotrope it off with toluene on a rotovap. Do not wash with NaOH.
Frequently Asked Questions (FAQ)
Q: My crude NMR shows a "mess" of methyl peaks around 2.3 ppm. What is it? A: You likely have a mixture of the target product (diacetate) and the mixed anhydride (tri-acetylated species). This is common if you didn't expose the crude to water long enough. Stirring the crude in cold water/HCl for 30 minutes usually cleaves the unstable mixed anhydride back to the free acid target, simplifying the NMR.
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive. Acetyl chloride generates HCl gas. If you use it, you must use a base scavenger (Pyridine or Triethylamine) stoichiometrically. Acetic anhydride is generally preferred for this specific substrate to avoid chlorination side-products on the electron-rich phenol ring.
Q: Why is my yield >100%? A: Solvent trapping. Pyridine forms strong hydrogen bonds with the carboxylic acid moiety. Or, you have not fully hydrolyzed the mixed anhydride, so you are weighing the extra acetyl group mass. Dry your product under high vacuum at 40°C overnight.
Q: Can I do this without Pyridine (Green Chemistry)? A: Yes. You can use catalytic Sulfuric Acid or Perchloric Acid in Ethyl Acetate or neat Acetic Anhydride. However, acid catalysis can sometimes lead to oligomerization (Fischer esterification between the phenol of one molecule and the acid of another). The Pyridine/DMAP route is cleaner for small-scale high-purity needs.
References
-
Mandhane, P. G., et al. (2015). "Zinc Acetate Dihydrate: An Efficient Catalyst for the Acetylation of Alcohols, Phenols, and Amines." Arabian Journal of Chemistry. (Demonstrates metal-catalyzed alternatives, though DMAP remains superior for sterically/electronically challenged substrates).
-
Sigma-Aldrich. (2024). "4-Dimethylaminopyridine (DMAP) Technical Bulletin AL-114." (Authoritative source on the hyper-nucleophilic mechanism and rate enhancement vs pyridine).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Stanford University. (2018). "Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis." (Provides kinetic data on the instability of phenolic esters in basic aqueous conditions).
Sources
Byproduct formation in the synthesis of 3,4-Diacetoxybenzoic acid
Introduction: The Criticality of Purity
You are likely synthesizing 3,4-Diacetoxybenzoic acid (DABA) as a monomer for liquid crystal polyesters or as a pharmaceutical intermediate. Unlike simple esterifications, the acetylation of 3,4-dihydroxybenzoic acid (Protocatechuic acid) presents a unique "Janus-faced" challenge: you must aggressively acetylate two phenolic hydroxyls while preserving the carboxylic acid functionality.
Failures in this synthesis rarely result in zero yield. Instead, they result in a product that looks white but fails downstream polymerization or coupling reactions due to "silent" impurities like mixed anhydrides or regioisomers.
This guide deconstructs these failure modes.
Module 1: The "Black Tar" Scenario (Oxidative Degradation)
Symptom: The reaction mixture turns dark brown or black within minutes of heating. The final product is off-white or tan even after recrystallization.
Technical Root Cause: The starting material, Protocatechuic acid , is a catechol derivative. Catechols are extremely susceptible to oxidation under basic conditions (even mild bases like pyridine) or in the presence of trace metals, forming ortho-quinones . These quinones rapidly polymerize into complex, dark-colored oligomers.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Atmosphere | Strict | Oxygen is the primary oxidant. A balloon is insufficient; use a manifold or active flow. |
| Reagent Quality | Distill Pyridine / | Pyridine N-oxide (common in old bottles) acts as an oxidant. Acetic anhydride must be free of acetic acid to ensure stoichiometry. |
| Additives | Trace Sodium Dithionite | Adding a pinch of |
Module 2: The "Stubborn Impurity" (Mixed Anhydrides)
Symptom:
-
H-NMR: Shows an extra singlet in the aliphatic region (approx. 2.3–2.4 ppm), distinct from the two expected acetate methyls.
-
Melting Point: Sharp but lower than literature value (depression).
-
Reactivity: Downstream coupling yields are erratic.
Technical Root Cause:
This is the most common failure mode. Acetic anhydride (
-
Desired Reaction: Phenol
Acetate Ester. -
Side Reaction: Carboxylic Acid
Mixed Anhydride (Acetyl 3,4-diacetoxybenzoate).
The mixed anhydride is stable enough to survive mild workups but reactive enough to ruin stoichiometry in subsequent steps.
The "Goldilocks" Hydrolysis Strategy: You must hydrolyze the mixed anhydride (labile) without hydrolyzing the phenolic esters (stable, but not invincible).
Figure 1: The reaction pathway showing the necessity of the mixed anhydride intermediate and the risk of over-hydrolysis.
Module 3: Incomplete Conversion (Regioselectivity)
Symptom:
-
HPLC: Shows peaks with retention times slightly earlier than the main peak.
-
Solubility: Product is unexpectedly soluble in water.[1]
Technical Root Cause: Steric hindrance is at play.[2] The hydroxyl group at position 3 is flanked by the acid at position 1 and the hydroxyl at position 4. Acetylating one position increases steric bulk, slowing down the acetylation of the neighbor.
-
Impurity A: 3-acetoxy-4-hydroxybenzoic acid.
-
Impurity B: 4-acetoxy-3-hydroxybenzoic acid.
Solution:
-
Thermodynamics: Ensure reflux temperature is maintained (
if neat, or reflux in solvent). -
Catalysis: If using acid catalysis (
), switch to base catalysis (Pyridine/DMAP). Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that overcomes steric barriers.
Module 4: Validated Experimental Protocol
This protocol is designed to eliminate the mixed anhydride while preventing oxidation.
Reagents:
-
3,4-Dihydroxybenzoic acid (1.0 eq)[3]
-
Acetic Anhydride (4.0 eq) – Excess drives reaction and acts as solvent.
-
Pyridine (0.1 eq) – Catalytic amount.
Step-by-Step Procedure:
-
Inerting: Charge a round-bottom flask with 3,4-dihydroxybenzoic acid. Evacuate and backfill with
(3 cycles). -
Addition: Add Acetic Anhydride and Pyridine via syringe under
flow. -
Reaction: Heat to reflux (
) for 2–4 hours.-
Checkpoint: The solution should become clear. If it remains cloudy, conversion is incomplete.
-
-
The Quench (CRITICAL):
-
Cool the mixture to
. -
Add water (approx. 20% of the reaction volume) slowly .
-
Why? This temperature is high enough to hydrolyze the mixed anhydride (which reacts vigorously with water) but low enough to preserve the phenolic acetates.
-
Stir at
for 30 minutes.
-
-
Isolation:
-
Pour the mixture into a large excess of ice water with vigorous stirring.
-
The target acid should precipitate as a white solid.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water (9:1) .
-
Avoid: Boiling water alone (risk of hydrolysis).
-
FAQ: Rapid Fire Troubleshooting
Q: My product smells like vinegar even after drying.
A: You have trapped acetic acid in the crystal lattice. Recrystallize from a non-protic solvent like Toluene or Ethyl Acetate/Hexane to break the solvate, then dry under high vacuum at
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Not recommended. Acetyl chloride releases HCl gas, which is difficult to manage and can catalyze the de-acetylation (hydrolysis) of your product if any moisture is present. Anhydride is milder and self-buffering.
Q: The melting point is broad (
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Kricheldorf, H. R. "Liquid Crystalline Poly(ester imide)s derived from this compound." Macromolecules, 1994. (Context for synthesis and purity requirements).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Organic Syntheses , Coll. Vol. 2, p. 553 (1943); Vol. 11, p. 76 (1931). Protocatechuic Acid.[3][4][5][6][7][8] (Purification of starting material).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nmppdb.com.ng [nmppdb.com.ng]
- 8. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 3,4-Diacetoxybenzoic Acid vs. Acetylsalicylic Acid
The following guide provides an in-depth technical comparison between 3,4-Diacetoxybenzoic acid and Acetylsalicylic acid (Aspirin) , focusing on their utility and mechanisms as antioxidants.
Executive Summary
This compound (3,4-DABA) and Acetylsalicylic acid (ASA) are both acetylated derivatives of phenolic acids. While ASA is the gold standard for anti-inflammatory COX inhibition, 3,4-DABA represents a "masked" form of Protocatechuic acid (PCA) , a potent antioxidant.
This guide demonstrates that while both compounds act as prodrugs, 3,4-DABA possesses superior potential as a radical scavenging antioxidant upon bioactivation. The diacetoxy moiety serves as a lipophilic delivery system that, upon hydrolysis, releases a catechol (1,2-dihydroxy) structure, which is thermodynamically favored for radical quenching compared to the mono-hydroxy salicylate released by ASA.
Chemical Architecture & Mechanistic Basis[1]
Structural Homology and Divergence
Both molecules function as ester-protected phenolic acids.[1] The acetylation serves to mask the polar hydroxyl groups, increasing lipophilicity and membrane permeability (LogP) before intracellular hydrolysis.[1]
-
Acetylsalicylic Acid (ASA): Releases Salicylic Acid (SA) .[1]
-
This compound (3,4-DABA): Releases Protocatechuic Acid (PCA) .
Bioactivation Pathway (Graphviz Diagram)
The following diagram illustrates the parallel hydrolysis pathways required to activate the antioxidant pharmacophore.
Figure 1: Bioactivation pathways converting the acetylated prodrugs into their active antioxidant forms.
Comparative Performance Analysis
Theoretical Antioxidant Capacity
The efficiency of a phenolic antioxidant is often predicted by the Bond Dissociation Enthalpy (BDE) of the O-H bond.[1]
| Feature | This compound (as PCA) | Acetylsalicylic Acid (as SA) |
| Active Metabolite | Protocatechuic Acid (3,4-DHBA) | Salicylic Acid (2-HBA) |
| Functional Motif | Catechol (Vicinal Dihydroxy) | Mono-phenol |
| Radical Stabilization | High (Resonance + H-bonding) | Moderate |
| Primary Mechanism | Direct Radical Scavenging (DPPH, ABTS) | Metal Chelation / Hydroxyl Radical Trapping |
| Lipophilicity (Prodrug) | High (LogP ~1.5 - 2.0) | Moderate (LogP ~1.2) |
| Est. IC50 (DPPH) | ~1.5 - 3.0 μM (Active form) | >1000 μM (Inactive in standard assay) |
Experimental Evidence
In Chemico Assays (DPPH/ABTS):
-
Intact Esters: Both 3,4-DABA and ASA show negligible activity in standard organic solvent assays (e.g., methanolic DPPH) because the hydrogen-donating hydroxyls are blocked.
-
Hydrolyzed Forms: Upon hydrolysis, PCA (from 3,4-DABA) exhibits an IC50 comparable to Vitamin C and Gallic Acid. Salicylic acid (from ASA) is virtually inactive against stable radicals like DPPH but shows activity in preventing hydroxyl radical formation via iron chelation.[1]
In Vitro Cellular Protection:
-
3,4-DABA: Demonstrates higher efficacy in preventing lipid peroxidation in cell membranes.[1] The diacetoxy form penetrates the lipid bilayer effectively, is hydrolyzed by intracellular esterases, and the released PCA traps lipid peroxyl radicals.[1]
-
ASA: Primarily protects endothelium via acetylation of COX-2 (producing epi-lipoxins) and induction of Heme Oxygenase-1 (HO-1), rather than direct radical scavenging.
Experimental Protocols
Synthesis of this compound
For researchers requiring high-purity substrate for comparison.
Principle: Acetylation of Protocatechuic acid using acetic anhydride in the presence of a base.[1]
-
Reagents: Protocatechuic acid (10 mmol), Acetic anhydride (excess, 5 mL), Pyridine (catalytic) or Sodium Acetate.
-
Reaction: Dissolve Protocatechuic acid in acetic anhydride. Add pyridine.[1] Reflux at 80°C for 2-3 hours.
-
Monitoring: Monitor via TLC (Silica gel; Mobile phase: Ethyl Acetate/Hexane 1:1). The product will have a higher Rf than the starting material due to loss of H-bonding donors.[1]
-
Work-up: Pour mixture into ice-cold water (100 mL). The diacetoxy derivative will precipitate as an off-white solid.[1]
-
Purification: Recrystallize from ethanol/water.
-
Validation: NMR (1H) should show disappearance of phenolic protons (~9-10 ppm) and appearance of two acetyl methyl singlets (~2.3 ppm).[1]
Modified DPPH Assay (Esterase-Activated)
Standard DPPH assays fail for these prodrugs.[1] This protocol incorporates an activation step.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Porcine Liver Esterase (PLE) or broad-spectrum hydrolase.[1]
-
Buffer: PBS pH 7.4.[1]
Workflow:
-
Preparation: Prepare 1 mM stock solutions of 3,4-DABA and ASA in DMSO.
-
Activation: Dilute stocks into PBS containing 10 units/mL Esterase. Incubate at 37°C for 30 minutes to ensure deacetylation.
-
Reaction: Mix 100 μL of activated sample with 100 μL of DPPH solution in a 96-well plate.
-
Control: Run parallel samples without esterase to quantify intrinsic activity (should be near zero).
-
Measurement: Read Absorbance at 517 nm after 30 minutes in the dark.
-
Calculation: % Inhibition =
.[1]
Expert Commentary & Causality
Why choose this compound? The choice of 3,4-DABA over ASA in antioxidant research is driven by the "Catechol Advantage." The 3,4-dihydroxy structure released by DABA is chemically superior for breaking oxidative chain reactions. When a catechol donates a hydrogen atom to a radical, the resulting semiquinone radical is stabilized by an intramolecular hydrogen bond and can quickly donate a second electron to form a stable quinone.[1] Salicylic acid lacks this second hydroxyl group, making its radical intermediate less stable and its scavenging kinetics significantly slower.[1]
The "Trojan Horse" Strategy: Direct administration of Protocatechuic acid (PCA) is often limited by rapid metabolism and poor lipophilicity. 3,4-DABA acts as a lipophilic "Trojan Horse," crossing cell membranes efficiently before releasing the active antioxidant payload exactly where lipid peroxidation occurs—inside the membrane.
References
-
Semple, S. J., et al. (1999).[1] "Antiviral activity of 3,4-dihydroxybenzoic acid (protocatechuic acid) and its derivatives."[1][9] Journal of Ethnopharmacology. Link
-
Masella, R., et al. (2005).[1] "Novel mechanisms of natural antioxidant compounds in biological systems: involvement of glutathione and glutathione-related enzymes."[1] Journal of Nutritional Biochemistry. Link
-
Spagnol, C. M., et al. (2019).[1] "Synthesis and antioxidant activity of protocatechuic acid derivatives." Journal of Chemical Sciences. Link
-
Kikuzaki, H., et al. (2002).[1] "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry. Link[1]
-
ChemicalBook. (2023).[1] "this compound Product Properties and Synthesis." Link
Sources
- 1. 3,4-Dihydroxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis | MDPI [mdpi.com]
- 3. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nmppdb.com.ng [nmppdb.com.ng]
In vitro drug release profile of 3,4-Diacetoxybenzoic acid-based polymers
This guide provides a technical analysis of the in vitro drug release profile of 3,4-diacetoxybenzoic acid-based poly(anhydride-esters) . These materials represent a class of "polymer-drugs" where the bioactive agent (Protocatechuic Acid) is chemically incorporated into the polymer backbone, rather than physically encapsulated.
Executive Summary
This compound-based polymers are biodegradable poly(anhydride-esters) designed to release Protocatechuic Acid (PCA) —a potent antioxidant and antibacterial phenolic acid—upon hydrolytic degradation. Unlike conventional formulations (e.g., PLGA) that physically entrap drugs, these polymers chemically sequester the drug within the backbone. This results in a unique surface erosion mechanism, yielding near zero-order release kinetics and preventing the "burst effect" and acidic microclimate issues common in bulk-eroding polyesters.
Chemical Basis & Degradation Mechanism
To understand the release profile, one must understand the polymer's architecture. The monomer, This compound , is a prodrug form of protocatechuic acid. The acetoxy groups protect the reactive hydroxyls during melt-condensation polymerization.
The Degradation Cascade
The release of the active drug occurs through a two-step hydrolytic pathway:
-
Backbone Cleavage: The hydrolytically labile anhydride bonds in the polymer backbone cleave first. This is the rate-limiting step and occurs primarily at the surface due to the polymer's hydrophobicity.
-
Prodrug Activation: The released monomer (this compound) undergoes ester hydrolysis to liberate free Protocatechuic Acid (PCA) and acetic acid.
Figure 1: Hydrolytic cascade transforming the inert polymer backbone into the bioactive protocatechuic acid.
Comparative Performance Analysis
The following table contrasts the release characteristics of this compound-based polyanhydrides against the industry standard, PLGA (Poly(lactic-co-glycolic acid)).
| Feature | This compound Polymer | PLGA (Standard Polyester) |
| Erosion Mechanism | Surface Erosion: Material degrades layer-by-layer from the outside in.[1] | Bulk Erosion: Water penetrates the entire matrix; degradation occurs throughout. |
| Release Kinetics | Zero-Order (Linear): Constant release rate proportional to surface area. | Sigmoidal / Triphasic: Initial burst, lag phase, then rapid bulk degradation. |
| Burst Effect | Minimal to None. Drug is chemically bound. | High. Surface-associated drug releases immediately upon hydration. |
| Microclimate pH | Neutral/Mildly Acidic: Acidic products wash away from the surface.[1] | Highly Acidic: Acidic byproducts (lactic/glycolic acid) accumulate inside, potentially denaturing proteins.[1] |
| Drug Loading | High (>50%): The polymer is the drug.[1] | Low (<20%): Limited by physical encapsulation efficiency. |
Experimental Protocol: In Vitro Release Study
To obtain reproducible release profiles, the following self-validating protocol is recommended. This workflow accounts for the pH-dependent solubility of the degradation products.
Materials
-
Media: Phosphate Buffered Saline (PBS), pH 7.4 (physiological) and pH 5.0 (lysosomal simulation).
-
Vessel: Scintillation vials or horizontal diffusion cells.
-
Detection: HPLC-UV (C18 column, Mobile Phase: Methanol/Water + 0.1% Formic Acid).
Step-by-Step Workflow
-
Sample Preparation:
-
Fabricate polymer into uniform disks (e.g., 10 mm diameter x 1 mm thickness) via compression molding or solvent casting.
-
Critical Control: Measure initial weight (
) and dimensions to calculate surface area.
-
-
Incubation:
-
Place disk in 20 mL PBS at 37°C with orbital shaking (100 rpm).
-
Sink Conditions: Ensure the concentration of released PCA remains <10% of its saturation solubility to prevent feedback inhibition.
-
-
Sampling & Replenishment:
-
At predetermined time points (e.g., 1h, 4h, 24h, then daily), remove the entire buffer volume.
-
Replace with fresh, pre-warmed PBS. This simulates infinite sink conditions and removes acidic byproducts.
-
-
Quantification:
-
Analyze aliquots via HPLC.[2] Monitor absorbance at 260 nm (characteristic peak for protocatechuic acid) and 235 nm (for the diacetoxy intermediate).
-
Validation: Plot Cumulative Mass Released (
) vs. Time ( ).
-
Figure 2: Workflow for characterizing in vitro release kinetics under sink conditions.
Interpretation of Results
When analyzing the data generated from the above protocol, look for these specific indicators of the polymer's performance:
-
Linearity (
): A plot of Cumulative Release vs. Time should be linear. This confirms the surface erosion mechanism. If the plot is sigmoidal (S-curve), it indicates water penetration has exceeded the rate of hydrolysis (bulk erosion), suggesting the polymer molecular weight was too low or the disk was too thin. -
Intermediate Detection: Early time points may show peaks for this compound (the intermediate). Over time, these should convert entirely to protocatechuic acid. If the intermediate persists, the ester hydrolysis rate is slower than the anhydride cleavage.
-
pH Sensitivity: Release rates will be significantly faster at pH > 7.4 (base-catalyzed hydrolysis) and slower at acidic pH.
References
-
Uhrich, K. E., et al. (1999). "Synthesis and characterization of degradable poly(anhydride-esters) containing salicylic acid." Macromolecules. Link (Foundational chemistry for phenolic acid polyanhydrides).
-
Göpferich, A. (1996). "Mechanisms of polymer degradation and erosion." Biomaterials.[3] Link (Theoretical basis for surface vs. bulk erosion).
-
Erdmann, L., & Uhrich, K. E. (2000). "Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters)." Biomaterials.[3] Link (Comparative release kinetics).
-
Kakkar, S., et al. (2014). "A review on protocatechuic acid and its pharmacological potential." ISRN Pharmacology. Link (Pharmacological context of the released drug).
-
Carbone, A. L., & Uhrich, K. E. (2009). "Design and Synthesis of Fast-Degrading Poly(anhydride-esters)." Macromolecular Rapid Communications. Link (Tuning degradation rates of salicylate-based polymers).
Sources
A Comparative Analysis of the Cytotoxic Profiles of 3,4-Diacetoxybenzoic Acid and Its Phenolic Precursors
In the landscape of drug discovery and development, the evaluation of a compound's cytotoxicity is a critical early-stage gatekeeper. This guide provides a comprehensive comparison of the cytotoxic properties of 3,4-Diacetoxybenzoic acid and its structurally related precursors: protocatechuic acid, caffeic acid, vanillic acid, and syringic acid. As researchers and drug development professionals, understanding the nuances of how these phenolic compounds impact cell viability is paramount for identifying promising therapeutic candidates and mitigating off-target effects.
This guide moves beyond a simple recitation of data, delving into the causal relationships behind experimental choices and the mechanistic underpinnings of the observed cytotoxicity. We will explore the established methodologies for assessing cell health, present a synthesis of available data in a comparative framework, and visualize the key experimental workflows and cellular pathways involved.
The Rationale for Comparison: Structure-Activity Relationships
The central hypothesis of this guide revolves around the structure-activity relationship of these phenolic compounds. This compound is an acetylated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). The addition of acetyl groups can alter a molecule's lipophilicity, membrane permeability, and susceptibility to enzymatic cleavage, all of which can profoundly influence its biological activity, including cytotoxicity. By comparing the parent compound to its precursors, we can gain insights into how these structural modifications modulate their effects on cells.
Assessing Cytotoxicity: A Multi-Faceted Approach
To construct a robust understanding of a compound's cytotoxic potential, it is essential to employ a battery of assays that probe different aspects of cellular health. A single assay provides only a snapshot; a combination of methods offers a more complete and validated picture. Here, we detail the principles and protocols for three widely accepted cytotoxicity assays.
MTT Assay: Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a measure of a cell's metabolic activity, which is often correlated with cell viability.[1][2] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay [3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds (this compound and its precursors) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
LDH Assay: Detecting Membrane Integrity Breach
The Lactate Dehydrogenase (LDH) assay is a valuable tool for assessing cytotoxicity by quantifying damage to the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis.[4][5]
Experimental Protocol: LDH Assay [6]
-
Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzymatic Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at 490 nm.
-
Calculation: Determine the amount of LDH released by comparing the absorbance of treated samples to that of untreated and maximum LDH release (lysis) controls.
Caspase-3 Activity Assay: Unveiling Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial mechanism by which many cytotoxic agents exert their effects. Caspase-3 is a key executioner caspase in the apoptotic cascade.[7] Assaying its activity provides direct evidence of apoptosis induction.
Experimental Protocol: Caspase-3 Colorimetric Assay [7]
-
Cell Lysis: Following treatment with the test compounds, lyse the cells to release their intracellular contents.
-
Substrate Addition: Add a colorimetric substrate for caspase-3, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to the cell lysates.
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Absorbance Reading: Measure the absorbance of the liberated pNA at 405 nm.
-
Data Interpretation: The level of absorbance is directly proportional to the caspase-3 activity in the sample.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the comparative cytotoxicity assessment.
Comparative Cytotoxicity Profile
| Compound | Typical Effective Concentration Range | Primary Mechanism of Cytotoxicity | Key Cellular Effects |
| Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) | Varies widely by cell line (µM to mM range) | Induction of apoptosis, oxidative stress at high concentrations.[8][9] | Activates JNK/p38 MAPK signaling, increases caspase-3 and -8 activity, DNA fragmentation.[10][11] |
| Caffeic Acid | Varies (µM range) | Induction of apoptosis, antiproliferative.[12][13] | Can induce toxic effects and morphological changes in cancer cells.[13] |
| Vanillic Acid | Genotoxic at high doses (e.g., 2 µg/ml) | Can have both protective and genotoxic effects depending on the dose.[14][15] | May suppress cancer cell proliferation.[16][17] |
| Syringic Acid | µM range | Induction of apoptosis, ROS-mediated cytotoxicity.[18][19] | Increases expression of apoptotic markers like caspases 3 and 9, downregulates Bcl-2.[18][20] |
| This compound | Data not widely available | Expected to be a pro-drug of protocatechuic acid | Effects likely dependent on intracellular de-acetylation to release the active precursor. |
Mechanistic Insights: The Role of Apoptosis and Oxidative Stress
A recurring theme in the cytotoxic action of these phenolic compounds is the induction of apoptosis. Protocatechuic acid, for instance, has been shown to trigger apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways.[10] This signaling cascade can lead to the activation of downstream effectors like caspases, ultimately resulting in programmed cell death.
Signaling Pathway of Protocatechuic Acid-Induced Apoptosis
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nmppdb.com.ng [nmppdb.com.ng]
- 9. In vitro cytotoxicity of protocatechuic acid to cultured human cells from oral tissue: involvement in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotoxic and anti-genotoxic effects of vanillic acid against mitomycin C-induced genomic damage in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 18. Syringic acid triggers reactive oxygen species-mediated cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 20. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
